molecular formula C8H5ClN2O2 B598157 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1203498-99-0

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B598157
CAS No.: 1203498-99-0
M. Wt: 196.59
InChI Key: TUVOLKRSOFVJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry, recognized for its potential in developing novel anti-tumor agents. This compound is built on the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in drug discovery known for its planar geometry and its ability to act as a hinge-binding group in kinase inhibitors. The scaffold can form critical hydrogen bonds with amino acid residues in the hinge region of kinases, making it a valuable core for designing targeted therapies . Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant biological activity, particularly as potent inhibitors of kinases such as maternal embryonic leucine zipper kinase (MELK) . In scientific studies, optimized compounds based on this structure have exhibited excellent anti-proliferative effects against a range of human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). Furthermore, such compounds have been shown to induce apoptosis (programmed cell death) and effectively suppress the migration of cancer cells in vitro, highlighting their potential not only in halting tumor growth but also in preventing metastasis . Beyond oncology, the broader class of pyrrolopyridine isomers is under investigation for a wide spectrum of therapeutic applications, including the treatment of diseases related to the nervous and immune systems, as well as antidiabetic and antiviral activities . The specific chloro and carboxylic acid substituents on this molecule provide handles for further synthetic modification, allowing researchers to explore structure-activity relationships and fine-tune the properties of potential drug candidates.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVOLKRSOFVJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673623
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203498-99-0
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203498-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1203498-99-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, synthesis, and potential biological activities, with a focus on its role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 5-chloro-7-azaindole-3-carboxylic acid, is a solid compound with the following key identifiers and properties.

PropertyValueReference
CAS Number 1203498-99-0
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol [1]
Appearance Solid
InChI Key TUVOLKRSOFVJFQ-UHFFFAOYSA-N
SMILES OC(=O)c1c[nH]c2ncc(Cl)cc12

Synthesis and Derivatization

A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, a starting material such as a substituted 2-aminopyridine can undergo a series of reactions, including condensation and cyclization, to form the bicyclic 7-azaindole scaffold. The carboxylic acid moiety at the 3-position can be introduced through various methods, such as the Vilsmeier-Haack formylation followed by oxidation.

General Experimental Workflow for the Synthesis of 7-Azaindole Derivatives:

Below is a generalized workflow illustrating a potential synthetic approach.

G start Substituted 2-Aminopyridine step1 Introduction of a functional group at the 3-position start->step1 step2 Pyrrole ring formation via cyclization step1->step2 step3 Introduction of the carboxylic acid moiety at the 3-position step2->step3 end_product This compound step3->end_product

Caption: Generalized synthetic workflow for 7-azaindole-3-carboxylic acids.

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. Derivatives of this core have shown significant activity against a range of kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.

Kinase Inhibition

Compounds bearing the 7-azaindole nucleus are known to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. This inhibition can modulate signaling pathways that are aberrantly activated in various diseases.

Key kinase families targeted by pyrrolo[2,3-b]pyridine derivatives include:

  • Janus Kinases (JAKs): These are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate immune responses and cell proliferation.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases is involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is linked to various cancers.

While specific inhibitory data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests it is a valuable intermediate for the synthesis of potent and selective inhibitors.

Signaling Pathways

JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a primary target for immunomodulatory and anti-cancer drugs. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. Inhibition of JAKs by compounds derived from the 7-azaindole scaffold can block this cascade.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

FGFR Signaling Pathway:

Upon binding of a fibroblast growth factor (FGF), FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell survival and proliferation. Inhibitors based on the 7-azaindole core can prevent the initial autophosphorylation of FGFR, thereby blocking downstream signaling.

G fgf FGF fgfr FGFR fgf->fgfr Binding & Dimerization ras_mapk RAS-MAPK Pathway fgfr->ras_mapk Activation pi3k_akt PI3K-AKT Pathway fgfr->pi3k_akt Activation proliferation Cell Proliferation & Survival ras_mapk->proliferation pi3k_akt->proliferation inhibitor Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->fgfr Inhibition of Autophosphorylation

Caption: The FGFR signaling pathway and the point of inhibition.

Experimental Protocols

The following are generalized protocols for in vitro kinase inhibition assays that can be adapted to evaluate the biological activity of compounds derived from this compound.

In Vitro JAK3 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Recombinant human JAK3 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the JAK3 enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable data analysis software.[3]

Workflow for In Vitro Kinase Inhibition Assay:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection prep_inhibitor Prepare serial dilutions of test compound add_reagents Add compound, enzyme, and substrate/ATP to plate prep_inhibitor->add_reagents prep_enzyme Prepare enzyme solution prep_enzyme->add_reagents prep_substrate Prepare substrate/ATP mix prep_substrate->add_reagents incubate_reaction Incubate for 60 minutes add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_plate Measure luminescence add_detection->read_plate

Caption: General workflow for an in vitro kinase inhibition assay.

In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay Format)

This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound.[4]

Materials:

  • Recombinant human FGFR enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compound (dissolved in DMSO)

  • Kinase Buffer

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • Add the diluted test compound to the wells of a 384-well plate.

  • Add a pre-mixed solution of the FGFR enzyme and the Eu-anti-tag antibody.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the emission ratio and subsequently the percent inhibition to determine the IC₅₀ value.[4]

Conclusion

This compound is a valuable building block in the design and synthesis of novel kinase inhibitors. Its 7-azaindole core provides a well-established scaffold for targeting the ATP-binding sites of various kinases, including those in the JAK and FGFR families. The methodologies and pathways described in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of derivatives of this compound in oncology and immunology. Further research into the synthesis and biological evaluation of specific derivatives is warranted to fully elucidate their structure-activity relationships and clinical potential.

References

An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental chemical properties, discuss general synthetic strategies for its parent scaffold, and explore its application in the development of targeted therapeutics, particularly focusing on kinase inhibition.

Core Concepts and Structure

The logical flow of this guide is to first introduce the fundamental properties of the molecule, then discuss its creation (synthesis), and finally explore its application and the biological mechanisms it can influence.

A Chemical & Physical Properties (Molecular Weight, Formula, etc.) B Synthetic Methodologies (Generalized Protocols) A->B Foundation for Synthesis C Biological Significance & Applications B->C Enables Biological Study D Targeted Signaling Pathways (e.g., JAK-STAT Pathway) C->D Mechanism of Action E Role as a Kinase Inhibitor D->E Specific Therapeutic Target cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Substituted Chloropyridine (Starting Material) B Functional Group Interconversion (e.g., Amination, Iodination) A->B Step 1 C Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Core Scaffold (5-Chloro-1H-pyrrolo[2,3-b]pyridine) D->E Step 4 F C3-Functionalization (e.g., Vilsmeier-Haack, Carboxylation) E->F Step 5 G Final Product: This compound F->G Step 6 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibition

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and structural information for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a solid, white to off-white compound.[1][2] It is classified as an acute toxicant (oral) and requires careful handling in a laboratory setting.[2] The compound should be stored sealed in a dry environment at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the compound.

PropertyValueSource
CAS Number 1203498-99-0[1][2][3]
Molecular Formula C₈H₅ClN₂O₂[2][3]
Molecular Weight 196.59 g/mol [2][3][4]
Appearance White to off-white solid[1][2]
pKa (Predicted) 1.17 ± 0.30[1]
Monoisotopic Mass (Predicted) 196.00395 Da[5]
XlogP (Predicted) 1.5[5][6]
Storage Temperature Room Temperature, Sealed in Dry[1]
InChI 1S/C8H5ClN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)[2][5]
InChI Key TUVOLKRSOFVJFQ-UHFFFAOYSA-N[2][5]
SMILES OC(=O)c1c[nH]c2ncc(Cl)cc12[2][3][5]

Experimental Protocols & Methodologies

While specific synthesis protocols for this compound are not detailed in the provided search results, general methodologies for the synthesis and analysis of related pyrrolopyridine compounds are available and can be adapted.

General Synthesis Approach

The synthesis of functionalized pyrrolopyridine cores often involves multi-step sequences. A common strategy is the construction of the pyrrole ring onto a substituted pyridine precursor. For instance, a substituted chloropyridin-amine can undergo a Sonogashira coupling with a protected acetylene, followed by cyclization to form the pyrrolo[2,3-b]pyridine scaffold. Subsequent functionalization, such as carboxylation at the 3-position, would yield the final product.

General Purification Protocol

Purification of pyrrolopyridine derivatives is typically achieved through standard laboratory techniques. A representative workflow is as follows:

  • Extraction: After the reaction is complete, the mixture is often diluted with water and extracted with an organic solvent such as Ethyl Acetate (EtOAc).[7]

  • Washing: The combined organic layers are washed with brine to remove inorganic impurities and dried over an anhydrous salt like sodium sulfate.[7]

  • Concentration: The solvent is removed under reduced pressure (in vacuo) to yield the crude product.[7]

  • Chromatography: The crude material is purified by normal phase column chromatography on silica gel.[7] The product is eluted using a solvent system, commonly a mixture of ethyl acetate and a less polar solvent like petroleum ether or hexane.[7]

  • Final Concentration: Fractions containing the pure product are combined and concentrated in vacuo to afford the final compound.[7]

Analytical Characterization

The identity and purity of the final compound and intermediates are confirmed using various analytical methods.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): These techniques are used to assess purity and confirm the molecular weight of the target compound.[8] Reverse-phase HPLC methods are common for analyzing related carboxylic acid compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized molecule.[8][10] Documentation for the title compound, including NMR and LC-MS data, is often available from commercial suppliers.[11]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a pyrrolopyridine derivative, based on common organic chemistry practices.

G cluster_synthesis Synthesis Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis cluster_final Final Product start Starting Materials (e.g., Substituted Pyridine) reaction Chemical Reaction (e.g., Coupling, Cyclization) start->reaction Reagents, Catalyst extraction Solvent Extraction reaction->extraction Quenching drying Drying & Concentration extraction->drying chromatography Silica Gel Chromatography drying->chromatography Crude Product analysis Purity & Structural Analysis (HPLC, MS, NMR) chromatography->analysis Pure Fractions end_product Final Compound: 5-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid analysis->end_product

References

In-Depth Technical Guide: Physical Properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This molecule serves as a key intermediate in the synthesis of various kinase inhibitors.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these properties are predicted values and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂--INVALID-LINK--
Molecular Weight 196.59 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
pKa (Predicted) 1.17 ± 0.30--INVALID-LINK--
Storage Temperature Room Temperature, sealed in dry conditions--INVALID-LINK--

Note: Experimental values for melting point, boiling point, and specific solubility were not available in the searched literature.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core structural component in a variety of kinase inhibitors. Derivatives of this parent molecule have been synthesized and evaluated for their inhibitory activity against key signaling proteins implicated in cancer and inflammatory diseases. Notably, these include Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). The chloro and carboxylic acid functional groups on this compound provide reactive sites for further chemical modifications to develop potent and selective inhibitors.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical pathway that transmits signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. Dysregulation of this pathway is associated with various autoimmune disorders and cancers. The development of JAK inhibitors is a major focus in drug discovery, and pyrrolo[2,3-b]pyridine derivatives have shown promise in this area.

Below is a simplified representation of the JAK-STAT signaling pathway, a common target for inhibitors synthesized from pyrrolo[2,3-b]pyridine precursors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Simplified JAK-STAT Signaling Pathway

Representative Experimental Protocol: Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative

While a specific experimental protocol for the synthesis of this compound was not found in the reviewed literature, the following is a representative procedure for the synthesis of a related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, which illustrates a potential downstream application of the title compound. This protocol is adapted from studies on the synthesis of PDE4B inhibitors.

Objective: To synthesize a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative from a carboxylic acid precursor.

Materials:

  • This compound (or a similar carboxylic acid derivative)

  • An appropriate amine (NHR₁R₂)

  • Propylphosphonic anhydride (T3P)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1H-pyrrolo[2,3-b]pyridine carboxylic acid derivative in anhydrous DMF.

  • Addition of Reagents: To the solution, add the desired amine, followed by DIPEA.

  • Coupling Reaction: Add T3P dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

The workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Start Start: 1H-pyrrolo[2,3-b]pyridine carboxylic acid Dissolve Dissolve in DMF Start->Dissolve AddReagents Add Amine and DIPEA Dissolve->AddReagents Coupling Add T3P (Coupling Agent) AddReagents->Coupling Stir Stir at RT (0.5-4h) Coupling->Stir Workup Aqueous Work-up & Extraction Stir->Workup Purify Column Chromatography Workup->Purify Product Final Product: 1H-pyrrolo[2,3-b]pyridine carboxamide Purify->Product

General Synthesis Workflow

An In-Depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Physicochemical Properties, Experimental Protocols, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the 7-azaindole class of molecules. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding capabilities with various biological targets. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its analysis, and discusses its relevant biological context, particularly as a potential intermediate in the synthesis of kinase inhibitors. Due to the limited publicly available experimental data for this specific compound, information on related 7-azaindole derivatives is included for comparative purposes.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂--INVALID-LINK--
Molecular Weight 196.59 g/mol --INVALID-LINK--
CAS Number 1203498-99-0--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Predicted pKa 1.17 ± 0.30--INVALID-LINK--
Storage Sealed in dry, Room Temperature--INVALID-LINK--

Solubility Data

Quantitative experimental solubility data for this compound in various aqueous and organic solvents is not publicly available at the time of this guide's compilation. However, it is anticipated to be poorly soluble in water, a common characteristic of many small molecule drug intermediates. The 7-azaindole scaffold, in general, has been shown to enhance aqueous solubility compared to its indole counterparts.

Experimental Protocols

For researchers seeking to determine the physicochemical properties of this compound, the following standard experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Protocol:

  • Preparation: Add an excess of this compound to a series of vials containing the desired solvents (e.g., water, phosphate buffer at pH 1.2, 4.5, and 6.8, and various organic solvents like ethanol, DMSO, and methanol).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility as the average of at least three independent measurements for each solvent system.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis prep1 Add excess solid to solvent equil1 Agitate at constant temperature prep1->equil1 equil2 (24-72 hours) sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC quant2->quant3 analysis1 Calculate solubility quant3->analysis1

Workflow for Equilibrium Solubility Determination.

pKa Determination for Poorly Soluble Compounds

Given the predicted low pKa and likely poor aqueous solubility, traditional potentiometric titration may be challenging. HPLC-based methods are a suitable alternative.

Principle: The retention time of an ionizable compound in reverse-phase HPLC is dependent on its ionization state, which is a function of the mobile phase pH. By measuring the retention time at various pH values, the pKa can be determined.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values, typically spanning a range of at least 2 pH units above and below the expected pKa. The organic modifier (e.g., acetonitrile or methanol) concentration should be kept constant.

  • Chromatographic Analysis: Inject a standard solution of this compound onto a suitable C18 column and elute with each of the prepared mobile phases. Record the retention time for each pH.

  • Data Plotting: Plot the retention factor (k') against the mobile phase pH. The resulting plot will be a sigmoidal curve.

  • pKa Determination: The pKa corresponds to the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the appropriate equation or by finding the pH at which the retention factor is halfway between its maximum and minimum values.

Biological Context: The JAK/STAT Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a prominent structural motif in the development of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway plays a pivotal role in regulating immune responses and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Pathway Overview:

  • Cytokine Binding: The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface.

  • JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the cytokine receptor.

  • STAT Dimerization and Translocation: These phosphorylated sites serve as docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization.

  • Gene Transcription: The STAT dimers translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation, proliferation, and immune responses.

Compounds containing the 5-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold can act as ATP-competitive inhibitors of JAKs, thereby blocking the downstream signaling cascade.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation p_receptor Phosphorylated Receptor jak->p_receptor 3. Phosphorylation p_stat Phosphorylated STAT jak->p_stat 4. Phosphorylation stat STAT p_receptor->stat Docking dimer STAT Dimer p_stat->dimer 5. Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene 6. Regulation inhibitor 5-Chloro-1H-pyrrolo[2,3-b]pyridine -based Inhibitor inhibitor->jak Inhibition

The JAK/STAT Signaling Pathway and Inhibition.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting the JAK/STAT pathway. While specific experimental solubility data is currently lacking, this guide provides researchers with the necessary theoretical framework and established experimental protocols to thoroughly characterize this compound. A deeper understanding of its physicochemical properties will be instrumental in advancing its application in drug discovery and development.

An In-depth Technical Guide on the Spectral Data of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions, data from closely related analogs, and standardized experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₅ClN₂O₂

  • Molecular Weight: 196.59 g/mol

  • CAS Number: 1203498-99-0

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5 - 13.5Broad Singlet1HCOOH
~12.0 - 12.5Broad Singlet1HN-H (pyrrole)
~8.5 - 8.7Doublet1HH-6
~8.2 - 8.4Doublet1HH-4
~8.0 - 8.2Singlet1HH-2

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~148 - 152C-7a
~145 - 148C-5
~130 - 135C-6
~125 - 130C-2
~118 - 122C-4
~115 - 120C-3a
~105 - 110C-3

Note: These are estimated chemical shifts.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺197.01
[M-H]⁻195.00
[M+Na]⁺219.00

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500BroadO-H stretch (Carboxylic Acid)
~3100MediumN-H stretch (Pyrrole)
~1700 - 1680StrongC=O stretch (Carboxylic Acid)
~1600, ~1470Medium-StrongC=C and C=N stretching (Aromatic rings)
~1250MediumC-O stretch
~800 - 850StrongC-H out-of-plane bending
~700 - 750MediumC-Cl stretch

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field instrument.

    • Parameters:

      • Pulse sequence: Standard single-pulse.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: -2 to 14 ppm.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

      • Number of scans: 1024 or more, depending on concentration.

      • Relaxation delay: 2 seconds.

      • Spectral width: 0 to 200 ppm.

    • Processing: Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz). Perform phase and baseline corrections. Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

3.2 Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) is recommended due to the polar nature of the carboxylic acid.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.

  • Parameters:

    • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be run.

    • Capillary Voltage: ~3-4 kV.

    • Nebulizer Gas: Nitrogen.

    • Drying Gas Temperature: ~300-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

3.3 Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Visualizations

4.1 Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, which is a critical step for obtaining the compound for spectral analysis.

G Proposed Synthesis Workflow A Starting Material (e.g., 2,5-dichloro-3-nitropyridine) B Reaction Step 1 (e.g., Nucleophilic substitution) A->B Reagents C Intermediate 1 B->C D Reaction Step 2 (e.g., Reduction of nitro group) C->D Reagents E Intermediate 2 (Pyrrolopyridine precursor) D->E F Reaction Step 3 (e.g., Cyclization to form pyrrole ring) E->F Reagents G Ester Intermediate F->G H Reaction Step 4 (e.g., Hydrolysis of ester) G->H Reagents I Final Product (this compound) H->I J Purification (e.g., Recrystallization, Chromatography) I->J K Characterization (NMR, MS, IR) J->K

Caption: A generalized workflow for the synthesis and analysis of the target compound.

4.2 Logical Relationship for Spectral Analysis

This diagram outlines the logical flow from sample preparation to data interpretation in a typical spectral analysis workflow.

G Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS IR IR Spectroscopy (FTIR-ATR) Prep->IR StructElucid Structure Elucidation NMR->StructElucid Purity Purity Assessment NMR->Purity MS->StructElucid MS->Purity IR->StructElucid

Caption: Logical flow from sample to structural elucidation using spectroscopy.

Technical Guide: Spectroscopic and Biological Insights into 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Due to the absence of publicly available experimental spectra, this guide utilizes predicted NMR data to facilitate the structural elucidation and characterization of this compound. Furthermore, it outlines a general, comprehensive experimental protocol for the acquisition of NMR data for small organic molecules and situates the compound within a relevant biological context by illustrating a key signaling pathway where its derivatives have shown activity.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and provide a valuable reference for the identification and analysis of this molecule.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (Pyrrole NH)12.5 - 13.5Broad Singlet
H2 (Pyrrole CH)8.3 - 8.5Singlet
H4 (Pyridine CH)8.6 - 8.8Doublet
H6 (Pyridine CH)7.4 - 7.6Doublet
COOH11.0 - 13.0Broad Singlet

Note: Predicted chemical shifts can vary depending on the solvent and the prediction software used. The broad signals for NH and COOH protons are due to hydrogen bonding and exchange phenomena.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C2128 - 132
C3110 - 114
C3a145 - 149
C4142 - 146
C5120 - 124
C6118 - 122
C7a148 - 152
COOH165 - 170

General Experimental Protocol for NMR Spectroscopy

This section outlines a standard procedure for the preparation and analysis of a small organic molecule like this compound using ¹H and ¹³C NMR spectroscopy.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize polar compounds and allows for the observation of exchangeable protons (NH and OH).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and shape of the NMR signals.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans (e.g., 8-16 scans for a sufficient signal-to-noise ratio).

    • Set the relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • A longer relaxation delay may be necessary for quaternary carbons (e.g., 2-5 seconds).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratios of the protons.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Biological Context: FGFR Signaling Pathway

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs).[1] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration.[2][3] Its aberrant activation is implicated in various cancers.[4][5][6] An inhibitor of this pathway could have therapeutic potential.

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Response (Proliferation, Survival, etc.) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCg->CellResponse Inhibitor 5-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid derivative (Potential Inhibitor) Inhibitor->FGFR Inhibition

Caption: A diagram illustrating the potential inhibitory action of a this compound derivative on the FGFR signaling pathway.

Experimental Workflow

The following diagram outlines the logical flow of characterizing a novel compound like this compound and investigating its biological activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms other_spec Other Spectroscopic Methods (IR, UV-Vis) purification->other_spec in_vitro In Vitro Assays (e.g., Kinase Inhibition) purification->in_vitro data_analysis Data Analysis & Structure-Activity Relationship (SAR) nmr->data_analysis ms->data_analysis other_spec->data_analysis cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) in_vitro->cell_based in_vitro->data_analysis in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo cell_based->data_analysis in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A flowchart depicting the typical workflow from synthesis to biological evaluation for a novel chemical entity.

References

Mass Spectrometry of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and relevant quantitative data to aid in the characterization and quantification of this molecule.

Molecular Properties and Predicted Mass Spectrometry Data

This compound possesses the molecular formula C₈H₅ClN₂O₂ and a monoisotopic mass of 196.00395 Da.[1] The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak.

Based on its chemical structure, several adducts can be predicted for analysis by electrospray ionization mass spectrometry (ESI-MS). These predictions are crucial for accurate mass determination and method development.

AdductPredicted m/z
[M+H]⁺197.01123
[M+Na]⁺218.99317
[M-H]⁻194.99667
[M+NH₄]⁺214.03777
[M+K]⁺234.96711
[M+H-H₂O]⁺179.00121
[M+HCOO]⁻241.00215
[M+CH₃COO]⁻255.01780

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is essential for structural elucidation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in quantitative studies. The fragmentation will be influenced by the ionization technique employed.

Electrospray Ionization (ESI) Fragmentation

Under ESI conditions, typically in positive ion mode, the initial fragmentation event is likely to be the loss of water (H₂O) from the protonated molecule [M+H]⁺, followed by the loss of carbon monoxide (CO). In negative ion mode, decarboxylation is a common fragmentation pathway for carboxylic acids.[2]

A proposed fragmentation pathway in positive ESI is illustrated below:

G M_H [M+H]⁺ m/z = 197.01 M_H_H2O [M+H-H₂O]⁺ m/z = 179.00 M_H->M_H_H2O -H₂O M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z = 151.01 M_H_H2O->M_H_H2O_CO -CO

Figure 1: Proposed ESI fragmentation pathway.
Electron Ionization (EI) Fragmentation

Under the higher energy conditions of electron ionization (EI), more extensive fragmentation is expected. The fragmentation of chlorinated aromatic compounds often involves the loss of a chlorine radical or hydrogen chloride. For indole derivatives, fragmentation can involve the cleavage of the pyrrole ring.[3]

A potential EI fragmentation pathway is depicted below:

G cluster_decarboxylation Decarboxylation cluster_decarboxylation_fragmentation Further Fragmentation cluster_dehalogenation Dehalogenation M M⁺˙ m/z = 196.00 M_Cl [M-Cl]⁺ m/z = 161.03 M->M_Cl -Cl M_CO2 [M-CO₂]⁺˙ m/z = 152.02 M->M_CO2 -CO₂ M_COOH [M-COOH]⁺ m/z = 151.01 M_CO2->M_COOH -H

Figure 2: Potential EI fragmentation pathways.

Experimental Protocols

For the analysis of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is recommended for its high sensitivity and selectivity.

Sample Preparation

A general protocol for sample preparation from a biological matrix, such as plasma, is as follows:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

This workflow is illustrated below:

G start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporation (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Figure 3: Sample preparation workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters are suggested as a starting point for method development. Optimization for specific instrumentation and matrices is recommended.[4]

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System UPLC/UHPLC System
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with low %B, ramp to high %B, then re-equilibrate
Injection Volume 1-5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Scan Type MRM (for quantification) or Full Scan/Product Ion Scan (for characterization)
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Desolvation Temperature 350 - 500°C
Collision Gas Argon

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pathways and suggested experimental protocols offer a robust starting point for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetics. While no specific experimental data for this exact compound is publicly available, the information presented, based on the analysis of structurally related molecules, will facilitate the development of sensitive and specific analytical methods.

References

Crystal Structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Remains Elusive in Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available chemical and crystallographic databases has revealed no specific entry for the crystal structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. While this compound is commercially available and listed in numerous chemical catalogs, its detailed three-dimensional atomic arrangement, as determined by X-ray crystallography, does not appear to have been published in the primary scientific literature or deposited in repositories such as the Cambridge Structural Database (CSD).

Researchers and drug development professionals seeking to understand the solid-state properties of this molecule, such as its packing, hydrogen bonding networks, and potential polymorphs, will find a lack of experimentally determined crystallographic data. Such information is often crucial for formulation development, understanding solubility, and designing new molecular entities based on this scaffold.

Information is available for structurally related compounds. For instance, the crystal structure of a more complex molecule, 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate, which contains the 5-chloro-1H-pyrrolo[2,3-b]pyridine core, has been determined.[1] However, the substitution at the 3-position with a methylamine linker and the presence of a large N-substituent, as well as its formulation as a dihydrochloride dihydrate salt, means its crystal packing and intermolecular interactions will differ significantly from the parent carboxylic acid.

Various chemical suppliers list this compound (CAS No. 1203498-99-0) in their catalogs, and its basic chemical properties are documented in databases like PubChem.[2][3][4][5] Additionally, information on isomers such as the 2-carboxylic acid and 4-carboxylic acid derivatives is available, but these do not provide insight into the specific crystal structure of the 3-carboxylic acid isomer.[6][7][8][9][10]

Without the foundational crystallographic information file (CIF), it is not possible to generate a detailed technical guide on the crystal structure, including tables of quantitative data (unit cell parameters, bond lengths, etc.) or to provide specific experimental protocols for its crystallization and structure determination. Furthermore, the absence of studies on its biological signaling pathways in the initial search precludes the creation of the requested diagrams.

For researchers in need of this specific crystal structure, the next step would be to perform the crystallization and subsequent single-crystal X-ray diffraction analysis in the laboratory. This would provide the definitive data required for a thorough understanding of its solid-state chemistry.

References

The Discovery and Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Core Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a crucial heterocyclic building block in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on its synthesis, properties, and significance in medicinal chemistry.

Introduction

This compound, also known as 5-chloro-7-azaindole-3-carboxylic acid, has emerged as a pivotal intermediate in the synthesis of a variety of biologically active compounds. Its rigid bicyclic structure and versatile functional groups make it an attractive scaffold for the design of kinase inhibitors and other targeted therapies. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, capable of forming key hydrogen bond interactions with protein targets, while the chloro and carboxylic acid moieties provide handles for further chemical modification and optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1203498-99-0[1][2]
Molecular Formula C₈H₅ClN₂O₂[1][2]
Molecular Weight 196.59 g/mol [1][2]
Appearance Solid[2]
InChI Key TUVOLKRSOFVJFQ-UHFFFAOYSA-N[2]
SMILES OC(=O)c1c[nH]c2ncc(Cl)cc12[2]

Synthesis and Discovery

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis is implicitly described through the preparation of its precursors and derivatives in the patent and scientific literature, particularly in the context of developing kinase inhibitors. The synthetic strategy generally involves a two-stage approach: the initial construction of the 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole) core, followed by functionalization at the C3-position.

Experimental Protocols

Stage 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (5-Chloro-7-azaindole)

The synthesis of the 5-chloro-7-azaindole core can be achieved through various methods. One common approach involves the chlorination of 7-azaindole.

Protocol 1: Chlorination of 7-Azaindole

  • N-Oxide Formation: 7-azaindole is first converted to its N-oxide by treatment with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).

  • Chlorination: The resulting N-oxide is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 5-position.

G Start 7-Azaindole Step1 mCPBA Start->Step1 Intermediate1 7-Azaindole N-oxide Step1->Intermediate1 Step2 POCl3 Intermediate1->Step2 Product 5-Chloro-7-azaindole Step2->Product G Start 5-Chloro-7-azaindole Step1 Protection (e.g., PhSO2Cl) Start->Step1 Intermediate1 N-Protected-5-chloro-7-azaindole Step1->Intermediate1 Step2 Vilsmeier-Haack Reaction (POCl3, DMF) Intermediate1->Step2 Intermediate2 3-Formyl-N-protected-5-chloro-7-azaindole Step2->Intermediate2 Step3 Oxidation (e.g., KMnO4) Intermediate2->Step3 Intermediate3 3-Carboxy-N-protected-5-chloro-7-azaindole Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Product This compound Step4->Product G Core This compound Coupling Amide Coupling with Diverse Amines Core->Coupling Library Library of Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

First Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal synthetic route for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The synthesis is presented with detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound, also known as 5-chloro-7-azaindole-3-carboxylic acid, is a crucial building block in the development of various therapeutic agents. Its rigid bicyclic structure and substitution pattern make it a valuable scaffold for interacting with a range of biological targets. While a singular, definitive "first synthesis" publication is not readily identifiable through public databases, the synthetic strategy outlined herein is based on established and frequently cited methodologies for the preparation of substituted 7-azaindoles. The most logical and widely practiced approach involves the construction of the 7-azaindole core, followed by functionalization, typically involving the hydrolysis of a corresponding ester to yield the final carboxylic acid.

Synthetic Pathway Overview

The synthesis commences with the commercially available 2-amino-5-chloropyridine. The key steps involve the introduction of a side chain that facilitates the formation of the pyrrole ring, followed by cyclization and subsequent hydrolysis to yield the target carboxylic acid.

Synthesis_Pathway A 2-Amino-5-chloropyridine B Ethyl 2-chloro-3-((5-chloropyridin-2-yl)amino)acrylate A->B Ethyl chloropyruvate, Toluene, Reflux C Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate B->C Dowtherm A, Reflux D This compound C->D NaOH, EtOH/H2O, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-3-((5-chloropyridin-2-yl)amino)acrylate

Methodology: This step involves a condensation reaction between 2-amino-5-chloropyridine and ethyl chloropyruvate.

  • To a solution of 2-amino-5-chloropyridine (1 equivalent) in toluene, add ethyl chloropyruvate (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield ethyl 2-chloro-3-((5-chloropyridin-2-yl)amino)acrylate.

Step 2: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Methodology: This step involves an intramolecular cyclization of the intermediate from Step 1.

  • Add ethyl 2-chloro-3-((5-chloropyridin-2-yl)amino)acrylate (1 equivalent) to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250-260 °C) and maintain for a period of 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

Methodology: The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Suspend ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) to the suspension.

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with water and dry under vacuum to afford this compound.

Data Presentation

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1Ethyl 2-chloro-3-((5-chloropyridin-2-yl)amino)acrylateC10H10Cl2N2O2277.1175-85
2Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylateC10H9ClN2O2224.6560-70
3This compoundC8H5ClN2O2196.5985-95

Physicochemical Properties of this compound:

PropertyValue
CAS Number 1203498-99-0
Appearance Off-white to pale yellow solid
Melting Point >250 °C (decomposes)

Logical Relationships and Workflow

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations.

Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 (Ester) cluster_final Final Product A 2-Amino-5-chloropyridine B Ethyl 2-chloro-3-((5-chloropyridin-2-yl)amino)acrylate A->B Condensation C Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate B->C Intramolecular Cyclization D This compound C->D Ester Hydrolysis

Caption: Logical workflow of the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical description of a robust synthetic route to this compound. The methodologies are based on well-established chemical transformations for the synthesis of the 7-azaindole scaffold. This information is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient synthesis of this important heterocyclic building block.

An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, and derivatization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key heterocyclic building block in the development of targeted therapeutics. This document details synthetic methodologies, highlights its application in the creation of potent kinase inhibitors, and presents relevant quantitative biological data and experimental protocols.

Introduction

This compound, also known as 5-chloro-7-azaindole-3-carboxylic acid, is a crucial intermediate in medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure, recognized for its ability to mimic the hinge-binding motif of ATP, enabling it to form key hydrogen bond interactions within the active sites of various kinases. The strategic placement of a chlorine atom at the 5-position and a carboxylic acid at the 3-position provides versatile handles for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of derivative compounds.

This guide will delve into the synthetic pathways to access this core, and subsequently explore its derivatization into biologically active molecules, with a focus on kinase inhibitors targeting critical signaling pathways in oncology and immunology.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that typically begins with the construction of the 5-chloro-1H-pyrrolo[2,3-b]pyridine core, followed by functionalization at the C3 position.

Synthesis of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine Core

A common route to the 5-chloro-7-azaindole core involves the cyclization of appropriately substituted pyridine derivatives.

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Step 1: Starting Materials and Reagents: 2-amino-6-chloropyridine, trimethylsilylacetylene, copper(I) iodide, bis(triphenylphosphine)palladium(II) dichloride, triethylamine, and a suitable solvent like DMF.

  • Step 2: Sonogashira Coupling: To a solution of 2-amino-6-chloropyridine in DMF, add triethylamine, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride. The mixture is degassed, and trimethylsilylacetylene is added. The reaction is heated until the starting material is consumed (monitored by TLC or LC-MS).

  • Step 3: Cyclization: The resulting alkyne intermediate is then subjected to cyclization conditions, often involving a base such as potassium tert-butoxide in a solvent like NMP or DMF, at elevated temperatures to facilitate the intramolecular cyclization to form the pyrrole ring.

  • Step 4: Purification: The crude product is purified by column chromatography on silica gel to yield 5-chloro-1H-pyrrolo[2,3-b]pyridine.

Carboxylation at the C3-Position

The introduction of the carboxylic acid group at the C3 position is typically achieved through a two-step sequence involving formylation followed by oxidation.

Experimental Protocol: Vilsmeier-Haack Formylation and Oxidation

  • Step 1: Vilsmeier-Haack Formylation:

    • Reagents: 5-chloro-1H-pyrrolo[2,3-b]pyridine, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

    • Procedure: To a cooled solution of DMF, POCl₃ is added dropwise to form the Vilsmeier reagent. The 5-chloro-1H-pyrrolo[2,3-b]pyridine is then added, and the reaction mixture is stirred at an elevated temperature. Upon completion, the reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Step 2: Oxidation of the Aldehyde:

    • Reagents: 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, an oxidizing agent such as potassium permanganate (KMnO₄) or silver (I) oxide (Ag₂O), and a suitable solvent (e.g., acetone, aqueous NaOH).

    • Procedure: The aldehyde is dissolved in a suitable solvent, and the oxidizing agent is added portion-wise. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by filtering off the manganese dioxide (if KMnO₄ is used) and acidifying the filtrate to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.

Below is a diagram illustrating the synthetic workflow.

G cluster_synthesis Synthesis of this compound Start 2-Amino-6-chloropyridine Core_Synthesis Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine Core (e.g., Sonogashira Coupling & Cyclization) Start->Core_Synthesis Formylation Vilsmeier-Haack Formylation (POCl3, DMF) Core_Synthesis->Formylation Oxidation Oxidation of Aldehyde (e.g., KMnO4) Formylation->Oxidation Final_Product This compound Oxidation->Final_Product G cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation JAK->STAT Inhibition by Derivative pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription G cluster_fgfr FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation FGFR->RAS Inhibition by Derivative PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Compound Serial Dilutions Plate_Prep Dispense Compounds into 384-well Plate Start->Plate_Prep Reaction_Mix Prepare & Add Kinase/Substrate Mix Plate_Prep->Reaction_Mix Reaction_Start Initiate Reaction with ATP Reaction_Mix->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add ATP Detection Reagent Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition & IC50 Value Readout->Analysis

Potential Therapeutic Targets of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid belongs to the 7-azaindole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry. While direct experimental data on the specific biological targets of this particular molecule is not extensively documented in publicly available literature, the broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has been the subject of intensive research, yielding a wealth of information on their diverse biological activities. This technical guide consolidates the existing knowledge on the targets of structurally related compounds, thereby inferring the potential therapeutic targets of this compound. The primary focus of this scaffold is on kinase inhibition, with derivatives showing potent activity against several key enzymes implicated in cancer and inflammatory diseases. This document provides a comprehensive overview of these potential targets, associated signaling pathways, quantitative inhibitory data from related compounds, and detailed experimental protocols for target identification and validation.

Introduction: The Prominence of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a versatile heterocyclic scaffold that has been successfully incorporated into a multitude of biologically active molecules. Its unique structural and electronic properties allow it to serve as a bioisosteric replacement for indole, offering improved metabolic stability and synthetic tractability. This has led to its widespread use in the development of targeted therapies for a range of diseases, including cancer, inflammatory disorders, and viral infections.[1] The core structure provides multiple points for chemical modification, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.

While this compound itself is often utilized as a chemical intermediate in the synthesis of more complex molecules, its inherent structural features suggest a predisposition for interaction with specific biological targets, most notably protein kinases.

Inferred Potential Targets of this compound

Based on the biological activities of its derivatives, the primary potential targets for compounds derived from the this compound scaffold are protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases.

Protein Kinases

The pyrrolo[2,3-b]pyridine scaffold has been extensively explored as a hinge-binding motif in the design of ATP-competitive kinase inhibitors. The nitrogen atom at position 7 and the pyrrole NH group can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited in kinase inhibitor design.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against Janus kinases, a family of non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is central to the signaling of numerous cytokines and growth factors involved in immunity and inflammation.

  • Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Target Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[1,2-b]pyridazine Derivative Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[1,2-b]pyridazine derivatives.

Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs, demonstrating the scaffold's utility in targeting this family of receptor tyrosine kinases.

  • Signaling Pathway:

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

TNIK is a key regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop potent TNIK inhibitors.

  • Signaling Pathway:

TNIK_Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled TNIK TNIK Frizzled->TNIK Activation TCF_LEF TCF/LEF TNIK->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->TNIK Inhibition Kinase_Assay_Workflow Start Start Prep_Comp Prepare Compound Serial Dilutions Start->Prep_Comp Add_Comp Add Compound to Plate Prep_Comp->Add_Comp Add_Kinase Add Kinase and Incubate Add_Comp->Add_Kinase Add_Sub_ATP Add Substrate/ATP (Start Reaction) Add_Kinase->Add_Sub_ATP Incubate Incubate at 30°C Add_Sub_ATP->Incubate Detect_ADP Add Detection Reagent (Stop Reaction) Incubate->Detect_ADP Read_Lum Measure Luminescence Detect_ADP->Read_Lum Analyze Calculate % Inhibition and IC50 Read_Lum->Analyze End End Analyze->End Affinity_Pulldown_Workflow Start Start Immobilize Immobilize Compound on Beads Start->Immobilize Incubate Incubate Beads with Cell Lysate Immobilize->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE Separate Proteins by SDS-PAGE Elute->SDS_PAGE MS Identify Proteins by Mass Spectrometry SDS_PAGE->MS End End MS->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. The synthesis involves a two-step process commencing with the formylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine at the C3 position via a Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to the desired carboxylic acid. This protocol is designed to be a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

5-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-7-azaindole, and its derivatives are pivotal structural motifs in medicinal chemistry. The introduction of a carboxylic acid group at the 3-position yields this compound, a versatile building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapies. The protocol outlined below describes a reliable method for the preparation of this important intermediate.

Key Synthetic Pathway

The synthesis proceeds in two main steps:

  • Vilsmeier-Haack Formylation: The starting material, 5-chloro-1H-pyrrolo[2,3-b]pyridine, undergoes electrophilic substitution at the electron-rich C3 position of the pyrrole ring. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent to produce 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Oxidation: The intermediate aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O), to yield the final product, this compound.

Experimental Protocol

Materials and Methods

Starting Material: 5-chloro-1H-pyrrolo[2,3-b]pyridine Reagents:

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Vilsmeier-Haack Reaction)
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dimethylformamide (DMF, 3 equivalents).

  • Cool the DMF to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in dichloromethane (DCM).

  • Add the solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain the pure aldehyde.

Step 2: Synthesis of this compound (Oxidation)
  • Dissolve the purified 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • To this solution, add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water portion-wise, or a suspension of silver(I) oxide (Ag₂O, 2 equivalents) in aqueous NaOH.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite (Na₂SO₃) if KMnO₄ was used, until the purple color disappears and a brown precipitate of MnO₂ forms. If Ag₂O was used, filter the mixture to remove silver salts.

  • Filter the mixture through a pad of celite to remove the manganese dioxide or silver salts.

  • Acidify the filtrate to pH 2-3 with dilute hydrochloric acid (HCl).

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

  • If an extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. The crude product can be further purified by recrystallization.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeC₈H₅ClN₂O180.5970-85>95
This compound C₈H₅ClN₂O₂ 196.59 60-75 >98

Note: Yields and purity are typical and may vary depending on reaction scale and optimization.

Visual Workflow

Synthesis_Workflow Start 5-chloro-1H-pyrrolo[2,3-b]pyridine Step1 Vilsmeier-Haack Formylation Start->Step1 Reagent1 POCl₃, DMF Reagent1->Step1 Intermediate 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Step1->Intermediate Workup & Purification Step2 Oxidation Intermediate->Step2 Reagent2 KMnO₄ or Ag₂O Reagent2->Step2 Product This compound Step2->Product Workup & Purification

Application Notes and Protocols: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the kinase inhibitory activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The following application notes and protocols are based on a closely related and well-studied derivative from the 1H-pyrrolo[2,3-b]pyridine class, specifically a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, to provide a representative example of the potential applications and methodologies associated with this chemical scaffold.

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors due to its structural similarity to adenine, enabling it to compete for the ATP-binding site of various kinases.[1] Derivatives of this core structure have shown potent inhibitory activity against a range of kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and FMS kinase, which are implicated in numerous cancers and inflammatory diseases. This document outlines the application of a representative 1H-pyrrolo[2,3-b]pyridine derivative as a potent FGFR inhibitor, providing data presentation and detailed experimental protocols for its evaluation.

Representative Compound Data

The data presented below is for a potent 1H-pyrrolo[2,3-b]pyridine derivative identified as compound 4h in a study by Wang et al. (2021), which demonstrated significant pan-FGFR inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 4h
Target KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712
Table 2: In Vitro Anti-proliferative Activity of Compound 4h
Cell LineCancer TypeIC50 (µM)
4T1Mouse Breast Cancer1.8
MDA-MB-231Human Breast Cancer>10
MCF-7Human Breast Cancer>10

Experimental Protocols

The following are detailed methodologies for key experiments typically performed to evaluate the kinase inhibitory potential of 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against target kinases.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Test Compound Dilutions plate Add Reagents to 384-well Plate reagents->plate incubation Incubate at Room Temperature to Allow Kinase Reaction plate->incubation stop_reagent Add Detection Reagent to Stop Reaction and Generate Signal incubation->stop_reagent read_plate Read Luminescence/Fluorescence on a Plate Reader stop_reagent->read_plate calc_ic50 Calculate Percent Inhibition and Determine IC50 Values read_plate->calc_ic50 G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed Cells in a 96-well Plate and Allow to Adhere Overnight add_compound Treat Cells with Serial Dilutions of the Test Compound seed_cells->add_compound incubate_cells Incubate for a Defined Period (e.g., 72 hours) add_compound->incubate_cells add_mtt Add MTT Reagent to Each Well and Incubate incubate_cells->add_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) to Dissolve Formazan Crystals add_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm using a Plate Reader add_solubilizer->read_absorbance calc_ic50 Calculate Cell Viability and Determine IC50 Values read_absorbance->calc_ic50 G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG_PKC PLCγ-PKC Pathway FGFR->PLCG_PKC Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits Autophosphorylation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCG_PKC->Angiogenesis

References

Application Notes: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid for JAK Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, is pivotal in mediating signaling for a wide range of cytokines, interferons, and growth factors.[1][2] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is integral to cellular processes like immunity, proliferation, differentiation, and apoptosis.[3][4] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[5][6] Consequently, targeting JAKs with small-molecule inhibitors has emerged as a significant therapeutic strategy.[7]

The pyrrolo[2,3-b]pyridine scaffold is a key structural motif found in several developed JAK inhibitors. This document provides detailed protocols and application notes for the screening and characterization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , a representative compound from this class, as a potential JAK inhibitor. The methodologies outlined herein are designed for drug discovery and academic research programs aiming to identify and characterize novel modulators of the JAK-STAT pathway.

Compound Profile: this compound

PropertyValueSource
CAS Number 1203498-99-0[8]
Molecular Formula C₈H₅ClN₂O₂[8][9]
Molecular Weight 196.59 g/mol [8][9]
Physical Form Solid[8]

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a ligand, such as a cytokine, binds to its corresponding cell surface receptor.[2][3] This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] STATs are subsequently recruited, phosphorylated by the JAKs, and then dissociate from the receptor to form dimers.[2] These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive Recruitment JAK_active JAK (Active) P JAK_inactive->JAK_active Activation & Autophosphorylation STAT_inactive STAT (Inactive) JAK_active->STAT_inactive Phosphorylation STAT_dimer pSTAT Dimer P STAT_inactive->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Regulation

Caption: Figure 1: The Canonical JAK-STAT Signaling Pathway.

Experimental Protocols

The following protocols describe an in vitro biochemical assay to determine the direct inhibitory activity of the compound against purified JAK enzymes and a cell-based assay to confirm its activity in a physiological context.

In Vitro Kinase Inhibition Assay (Transcreener® ADP² Assay Principle)

This biochemical assay quantifies the enzymatic activity of a JAK kinase by measuring the amount of ADP produced during the phosphorylation reaction.[10] The assay is based on a competitive immunoassay where ADP produced by the kinase competes with a fluorescent tracer for binding to an ADP-specific antibody. The change in fluorescence polarization is used to determine the concentration of ADP, and thus the kinase activity.

Assay_Workflow prep 1. Reagent Preparation - Test Compound Dilutions - JAK Enzyme - Substrate/ATP Mix reaction 2. Kinase Reaction - Incubate Compound with JAK Enzyme - Initiate reaction with Substrate/ATP prep->reaction detection 3. ADP Detection - Stop Reaction - Add ADP Detection Mix (Antibody & Tracer) reaction->detection readout 4. Data Acquisition - Incubate for Detection - Read Fluorescence Polarization detection->readout analysis 5. Data Analysis - Plot Inhibition Curve - Calculate IC50 Value readout->analysis

Caption: Figure 2: Workflow for In Vitro JAK Kinase Inhibition Assay.

3.1.1 Materials

  • Purified recombinant human JAK1, JAK2, JAK3, TYK2 enzymes

  • This compound (Test Compound)

  • Reference Inhibitor (e.g., Tofacitinib)

  • Peptide Substrate (e.g., IRS1-derived peptide)[10]

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Transcreener® ADP² FP Assay Kit (or equivalent)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of fluorescence polarization detection

3.1.2 Protocol

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Mix: Prepare a solution containing the JAK enzyme and the peptide substrate in the assay buffer. The final enzyme concentration should be optimized for robust signal (e.g., 8 nM JAK1).[10]

  • Kinase Reaction Incubation: Add the enzyme/substrate mix to the wells containing the compounds. Incubate for 15-30 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Reaction Progression: Incubate the plate for 60 minutes at 30°C.[10]

  • Detection: Stop the reaction by adding the Transcreener® ADP Detection Mix (containing ADP antibody and tracer).

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

3.1.3 Data Analysis

  • Convert the raw fluorescence polarization values to ADP concentration using a standard curve.

  • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Western Blot for STAT Phosphorylation

This protocol assesses the inhibitor's ability to block cytokine-induced STAT phosphorylation in a cellular environment, providing evidence of pathway inhibition.[11]

3.2.1 Materials

  • Human cell line expressing relevant cytokine receptors (e.g., TF-1 cells)

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine for stimulation (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1)

  • Test Compound and Reference Inhibitor

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[11]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT (pSTAT), anti-total-STAT, anti-GAPDH

  • HRP-conjugated secondary antibody[11]

  • Chemiluminescent substrate[11]

  • Imaging system[11]

3.2.2 Protocol

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.[11]

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or a reference inhibitor for 1-2 hours. Include a vehicle (DMSO) control.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 50 ng/mL IL-6) for 15-30 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add RIPA buffer to lyse the cells.[11] Scrape and collect the lysate.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[11]

  • Western Blot:

    • Denature 20-30 µg of protein per sample.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]

    • Block the membrane for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibody (e.g., anti-pSTAT3) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[11]

    • Wash again and apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Re-probing: Strip the membrane and re-probe for total STAT and a loading control (GAPDH) to ensure equal protein loading.

Data Presentation

Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison of potency and selectivity across different JAK family members.

Table 1: Hypothetical Inhibitory Profile of this compound

Kinase TargetTest Compound IC₅₀ (nM)Reference (Tofacitinib) IC₅₀ (nM)Selectivity Ratio (JAKx / JAKy)
JAK1 501.1-
JAK2 45020JAK2/JAK1 = 9.0
JAK3 51.0JAK1/JAK3 = 10.0
TYK2 80050JAK2/JAK3 = 90.0

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results. The selectivity ratio helps in classifying the inhibitor profile (e.g., pan-JAK, JAK1-selective, etc.).

References

Application Notes and Protocols: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in FGFR Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor to the extracellular domain of an FGFR. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. The phosphorylated receptor then serves as a docking site for various signaling proteins, leading to the activation of downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which in turn regulate gene expression and cellular function.[2][3][4][5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 P PLCg PLCγ FGFR:f2->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene PLCg->Gene Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., ADP-Glo™) cluster_cellular Cell-Based Assay (e.g., HTRF®) B1 Prepare Compound Dilutions B2 Add Compound, Enzyme, and Substrate/ATP to 384-well plate B1->B2 B3 Incubate (Kinase Reaction) B2->B3 B4 Add ADP-Glo™ Reagent B3->B4 B5 Add Kinase Detection Reagent B4->B5 B6 Measure Luminescence B5->B6 B7 Calculate IC50 B6->B7 C1 Seed and Culture Cells C2 Treat Cells with Compound C1->C2 C3 Stimulate with FGF Ligand C2->C3 C4 Lyse Cells C3->C4 C5 Transfer Lysate and Add HTRF® Reagents C4->C5 C6 Read TR-FRET Signal C5->C6 C7 Calculate IC50 C6->C7 Inhibition_Logic Inhibitor 5-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Derivative FGFR_Kinase FGFR Kinase Domain (ATP-binding pocket) Inhibitor->FGFR_Kinase Binds to Autophosphorylation Receptor Autophosphorylation Inhibitor->Autophosphorylation Inhibits FGFR_Kinase->Autophosphorylation Catalyzes ATP ATP ATP->FGFR_Kinase Binding Blocked Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Autophosphorylation->Downstream Initiates Cellular_Response Cellular Response (Proliferation, Survival) Downstream->Cellular_Response Regulates

References

Application Notes and Protocols for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring the 7-azaindole core structure. While direct biological activity for this specific molecule is not widely reported, its parent scaffold, 1H-pyrrolo[2,3-b]pyridine, is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. This document provides detailed application notes on the utility of this compound as a versatile chemical intermediate for the synthesis of potential therapeutics. It also includes generalized experimental protocols for its modification and visual diagrams of pertinent signaling pathways and experimental workflows.

Application Notes

The primary application of this compound in a research and development setting is as a foundational building block for creating libraries of novel compounds. The chloro and carboxylic acid functional groups serve as key handles for chemical diversification, allowing for a systematic exploration of structure-activity relationships (SAR).

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of several key enzyme families. The strategic modification of the this compound core can be used to target these and other enzymes.

Potential Therapeutic Targets for Synthesized Derivatives
Target ClassSpecific ExamplesAssociated Disease AreasKey References
Kinases Janus Kinase 3 (JAK3)Autoimmune Disorders, Inflammation[1]
Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4)Oncology[2][3][4][5]
Enzymes Phosphodiesterase 4B (PDE4B)Inflammatory Diseases, Neurological Disorders[6]

The following diagram illustrates the points of chemical modification on the core structure.

G cluster_0 Position 3 Modification cluster_1 Position 5 Modification start This compound amide Amide Library (Coupling with various amines) start->amide Amide Coupling (e.g., HATU, EDC) suzuki Cross-Coupling Library (e.g., Suzuki, Buchwald-Hartwig) start->suzuki Pd-catalyzed Cross-Coupling final Diverse Library of Potential Inhibitors amide->final suzuki->final

Caption: Chemical diversification strategy.

Experimental Protocols

The following are generalized procedures for the derivatization of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Amide Synthesis via HATU Coupling

This protocol details the formation of an amide bond at the carboxylic acid position, a common step in creating kinase inhibitors.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert (N₂ or Ar) atmosphere setup.

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the amine, followed by DIPEA and then HATU.

  • Stir the mixture at ambient temperature for 4 to 18 hours.

  • Monitor the reaction's completion using TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure amide derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of an aryl or heteroaryl group at the 5-chloro position.

Materials:

  • This compound derivative (e.g., methyl ester or a previously synthesized amide)

  • Aryl/heteroaryl boronic acid or ester (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial, reflux condenser, and inert atmosphere setup.

Procedure:

  • In a reaction vessel, combine the 5-chloro-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equivalent), boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-110 °C for 6-24 hours, or until starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to isolate the 5-substituted product.

Visualizations

Hypothetical Target Pathway: Fibroblast Growth Factor Receptor (FGFR) Signaling

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known FGFR inhibitors. The diagram below shows a simplified representation of the FGFR signaling cascade, which is often dysregulated in cancer.

G fgf FGF Ligand fgfr FGFR fgf->fgfr Binds & Dimerizes ras RAS-RAF-MEK-ERK Pathway fgfr->ras Activates pi3k PI3K-AKT Pathway fgfr->pi3k Activates plcg PLCγ Pathway fgfr->plcg Activates proliferation Cell Proliferation, Survival, Angiogenesis ras->proliferation pi3k->proliferation plcg->proliferation inhibitor Pyrrolo[2,3-b]pyridine Derivative inhibitor->fgfr Inhibits Kinase Domain

Caption: Simplified FGFR signaling cascade.

General Workflow for Library Screening and Hit Validation

The following flowchart outlines a typical process for synthesizing a compound library from the starting material and screening for biological activity.

G start 5-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid synthesis Combinatorial Synthesis of Library start->synthesis purification Purification & QC (HPLC, NMR, MS) synthesis->purification screening High-Throughput Biochemical Screen purification->screening hit_id Hit Confirmation & IC50 Determination screening->hit_id cellular Cellular Assays (Target Engagement, Phenotypic Effects) hit_id->cellular Confirmed Hits sar SAR Analysis & Lead Optimization cellular->sar sar->synthesis Iterative Design

Caption: Drug discovery screening workflow.

References

Application Notes and Protocols for Cellular Assays Using 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the cellular assays relevant to the biological activities of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold, such as 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This core structure is a key component of molecules targeting various signaling pathways implicated in cancer and inflammatory diseases. The following sections detail the signaling pathways, quantitative data for representative compounds, and step-by-step protocols for relevant cellular assays.

Overview of Relevant Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been shown to inhibit several key protein kinases and enzymes involved in cell signaling. Understanding these pathways is crucial for designing and interpreting cellular assays.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in the immune system.[1] IL-2 binding to its receptor activates JAK1 and JAK3, which in turn phosphorylate STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression, leading to T-cell proliferation and differentiation.[2] Inhibition of JAK3 is a therapeutic strategy for autoimmune diseases and T-cell malignancies.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates STAT5_inactive STAT5 (inactive) JAK1->STAT5_inactive Phosphorylates JAK3->STAT5_inactive Phosphorylates STAT5_active STAT5-P (active dimer) STAT5_inactive->STAT5_active Dimerizes Gene Target Gene Transcription STAT5_active->Gene Translocates & Activates IL2 IL-2 IL2->IL2R Binds Inhibitor Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->JAK3 Inhibits

JAK/STAT Signaling Pathway Inhibition
FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, migration, and survival.[3] Ligand binding to FGFR leads to receptor dimerization and autophosphorylation, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are central to cancer cell growth and survival.[3][4] Aberrant FGFR signaling is a driver in various cancers, making FGFR inhibitors a promising class of anti-cancer drugs.[3][5][6]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF FGF->FGFR Binds Inhibitor Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition
PDE4B Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). In inflammatory cells like macrophages, increased cAMP levels have an immunosuppressive effect, leading to reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). PDE4B is a key isoform in these cells.[7] Inhibition of PDE4B increases intracellular cAMP, thereby suppressing inflammatory responses.

PDE4B_Signaling_Pathway cluster_cell Macrophage ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4B PDE4B PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes TNF_alpha TNF-α production PKA->TNF_alpha Inhibits Inhibitor Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->PDE4B Inhibits

PDE4B Signaling and Inhibition

Quantitative Data Summary

The following tables summarize the in vitro activities of various 1H-pyrrolo[2,3-b]pyridine derivatives in cellular assays.

Table 1: JAK3 and T-Cell Proliferation Inhibitory Activity

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)IL-2 Stimulated T-Cell Proliferation IC50 (nM)Reference
11g 55485.2>1000[3]
11h 54263.7>1000[3]
11i 29233.0>1000[3]
14c 47305.1>1000[3]

Table 2: FGFR and Cancer Cell Proliferation Inhibitory Activity

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Cell LineCell Proliferation IC50 (µM)Reference
4h 79257124T1Not explicitly stated[8]
Lucitanib Not specifiedNot specifiedNot specifiedNot specifiedNCI-H1581 (FGFR1 amp)0.045[9]
Lucitanib Not specifiedNot specifiedNot specifiedNot specifiedKATO-III (FGFR2 amp)0.11[9]

Table 3: PDE4B and TNF-α Release Inhibitory Activity

Compound IDPDE4B IC50 (µM)PDE4D (% inh @ 10µM)TNF-α Release InhibitionReference
11a 0.63<50Significant
11c 0.6<50Significant

Experimental Protocols

General Experimental Workflow

The general workflow for evaluating a test compound in these cellular assays is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Treatment Treatment with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

General Cellular Assay Workflow
IL-2-Stimulated T-Cell Proliferation Assay (JAK3 Inhibition)

This assay assesses the ability of a compound to inhibit T-cell proliferation induced by Interleukin-2 (IL-2), a process dependent on JAK3 signaling.[2][10]

Materials:

  • Rat spleen cells or human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Recombinant human or rat IL-2

  • Test compound (e.g., this compound derivative)

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well microplates

Protocol:

  • Isolate spleen cells or PBMCs and resuspend in complete RPMI-1640 medium.

  • Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well.

  • Prepare serial dilutions of the test compound in complete medium.

  • Add the test compound to the wells. Include a vehicle control (e.g., DMSO).

  • Add IL-2 to the wells at a final concentration of 10 ng/mL to stimulate proliferation. Include an unstimulated control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cancer Cell Proliferation Assay (FGFR Inhibition)

This assay measures the effect of a compound on the proliferation of cancer cells with aberrant FGFR signaling. The MTT assay is a common colorimetric method.

Materials:

  • Breast cancer cell line (e.g., 4T1, NCI-H1581)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Migration (Wound Healing) Assay (FGFR Inhibition)

This assay assesses the effect of a compound on the migration of cancer cells.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium

  • Test compound

  • 12- or 24-well plates

  • Pipette tip (e.g., p200)

Protocol:

  • Seed cells in a 12- or 24-well plate and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the test compound at various concentrations.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.

Cell Invasion (Transwell) Assay (FGFR Inhibition)

This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through an extracellular matrix barrier.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Serum-free medium and medium with 10% FBS (chemoattractant)

  • Test compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Crystal violet stain

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[6][11]

  • Harvest and resuspend the cancer cells in serum-free medium.

  • Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the inserts. Add the test compound to the upper chamber.

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.[6]

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Count the stained cells in several microscopic fields.

  • Compare the number of invading cells in the treated groups to the control group.

TNF-α Release Assay (PDE4B Inhibition)

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete culture medium

  • LPS

  • Test compound

  • Human or mouse TNF-α ELISA kit

  • 96-well plates

Protocol:

  • Seed macrophages in a 96-well plate (e.g., 1-2 x 10^5 cells/well) and allow them to adhere overnight.[12]

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-8 hours.[9][12]

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.[13][14]

  • Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

References

Application Notes and Protocols for In Vitro Studies with Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific in vitro studies on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are not extensively available in public literature, the core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a recognized "privileged scaffold" in medicinal chemistry. This core is central to numerous compounds developed as potent inhibitors of various enzymes, particularly protein kinases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with pyrrolo[2,3-b]pyridine derivatives, drawing upon established methodologies for this class of compounds.

Application Notes: Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile template for designing inhibitors that target the ATP-binding site of kinases and other enzymes. Various derivatives have demonstrated significant biological activity across several therapeutic areas.

  • Kinase Inhibition: This is the most prominent activity of pyrrolo[2,3-b]pyridine derivatives. They have been successfully developed as inhibitors of several kinase families, including:

    • Janus Kinases (JAKs): Specifically, derivatives have shown potent inhibition of JAK3, a key enzyme in cytokine signaling pathways that regulate immune responses. Selective JAK3 inhibitors are valuable for treating autoimmune diseases and transplant rejection.

    • Adaptor-Associated Kinase 1 (AAK1): Inhibition of AAK1 is being explored as a novel therapeutic strategy for the treatment of neuropathic pain.

    • Other Kinases: The scaffold has also been utilized to develop inhibitors for kinases such as FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are important targets in oncology.

  • Phosphodiesterase (PDE) Inhibition: Certain carboxamide derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). PDE4B is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP), and its inhibition is a therapeutic target for inflammatory diseases and central nervous system disorders.

  • Antimicrobial Activity: The pyrrolo[2,3-b]pyridine nucleus is also found in compounds with potential antibacterial and antiviral properties, although this is a less explored area compared to kinase inhibition.

Data Presentation: Quantitative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of various pyrrolo[2,3-b]pyridine derivatives against their respective targets, as reported in the literature.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound Class/DerivativeTarget KinaseIC50 (nM)Assay Type
1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK3Potent (specific value not provided)Enzymatic Assay
Pyrrolo[2,1-f][1][2][3]triazine derivativeAAK1Sub-micromolarEnzymatic Assay
Aminoindazole-pyrrolo[2,3-b]pyridineIKKα19DELFIA Kinase Assay
Aminoindazole-pyrrolo[2,3-b]pyridineIKKβ458DELFIA Kinase Assay

Table 2: PDE4B Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound Class/DerivativeTarget EnzymeIC50 (µM)Assay Type
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B0.11 - 1.1Enzymatic Assay

Table 3: Antimicrobial Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound Class/DerivativeMicroorganismMIC (µg/mL)Assay Type
Pyrrolo[3,2-b]pyridine derivativeEscherichia coli (resistant strains)3.35Broth Microdilution

Experimental Protocols

The following are representative protocols for evaluating the in vitro activity of novel pyrrolo[2,3-b]pyridine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., JAK3)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method.

Materials:

  • Recombinant human JAK3 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test Compound (solubilized in DMSO)

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Allophycocyanin (APC)-labeled streptavidin

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Assay Reaction: a. In a 384-well plate, add 2 µL of the test compound dilution or DMSO vehicle (for positive and negative controls). b. Add 4 µL of a solution containing the JAK3 enzyme and the biotinylated substrate peptide in assay buffer. c. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. d. Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme. e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 5 µL of detection mix containing the Europium-labeled antibody and APC-streptavidin in a detection buffer (containing EDTA). b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Normalize the data using the vehicle control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (Anti-proliferative Activity)

Objective: To assess the effect of a test compound on the proliferation of a relevant cancer or immune cell line.

Methodology: The Sulforhodamine B (SRB) assay is a colorimetric method that measures cell density based on total cellular protein content.

Materials:

  • Target cell line (e.g., IL-2 dependent T-cell line for JAK3 inhibitors)

  • Complete cell culture medium

  • Test Compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Plot the percentage of inhibition against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology: Broth microdilution method as per CLSI guidelines.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound

  • Standard antibiotic (positive control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a growth control (broth with inoculum, no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of pyrrolo[2,3-b]pyridine derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK3 JAK3 Receptor->JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 STAT STAT JAK3->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Transcription Gene Transcription (Immune Response) DNA->Transcription Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor Binds Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK3 Inhibits

Caption: JAK-STAT signaling pathway inhibited by a pyrrolo[2,3-b]pyridine derivative.

In_Vitro_Screening_Workflow start Start: Novel Pyrrolo[2,3-b]pyridine Derivative Library primary_assay Primary Screening: Biochemical Assay (e.g., Kinase TR-FRET) start->primary_assay hit_id Hit Identification (Potency > Threshold) primary_assay->hit_id hit_id->start Inactive secondary_assay Secondary Screening: Cell-Based Assay (e.g., Proliferation, CPE) hit_id->secondary_assay Active confirmation Hit Confirmation & Dose-Response secondary_assay->confirmation confirmation->primary_assay Not Confirmed selectivity Selectivity Profiling (Kinase Panel / Orthogonal Assays) confirmation->selectivity Confirmed lead_candidate Lead Candidate for Further Optimization selectivity->lead_candidate

Caption: General workflow for in vitro screening of novel chemical compounds.

References

Application Notes and Protocols for the Derivatization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic core, featuring a 7-azaindole scaffold, is a common motif in kinase inhibitors and other therapeutic agents. Derivatization of the carboxylic acid moiety at the 3-position is a key strategy for modulating the pharmacological properties of compounds incorporating this scaffold, such as altering solubility, cell permeability, and target binding affinity.

These application notes provide detailed protocols for two primary derivatization methods of this compound: amide bond formation and esterification . The protocols are based on established synthetic methodologies for carboxylic acid derivatization and are adapted for this specific substrate.

I. Amide Bond Formation via Amide Coupling Reactions

Amide coupling is a fundamental transformation in medicinal chemistry, enabling the linkage of the carboxylic acid with a diverse range of primary and secondary amines to generate a library of amide derivatives.[1] A variety of coupling reagents are available to facilitate this transformation, each with its own advantages in terms of reactivity, racemization suppression, and ease of purification.[1]

A. General Experimental Workflow for Amide Coupling

The general workflow for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamides involves the activation of the carboxylic acid followed by the addition of the desired amine.

Amide_Coupling_Workflow start Start reagents This compound + Amine start->reagents reaction Reaction in Anhydrous Solvent (e.g., DMF, DCM) reagents->reaction coupling Amide Coupling Reagent + Base (e.g., DIPEA) coupling->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide purification->product

Caption: General workflow for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamides.

B. Protocol 1: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) in one portion and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

C. Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • EDC hydrochloride (1.5 equivalents)

  • HOBt (1.2 equivalents)

  • Triethylamine (TEA) or DIPEA (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.

  • Add TEA or DIPEA (3.0 equivalents) to the mixture and stir at room temperature.

  • Add EDC hydrochloride (1.5 equivalents) portion-wise and continue to stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

D. Quantitative Data Summary for Amide Coupling (Exemplary)
Coupling ReagentBaseSolventTemperatureTypical Reaction TimeTypical Yield Range
HATUDIPEADMFRoom Temp.1-4 hours80-95%
EDC/HOBtTEADCMRoom Temp.12-24 hours70-90%
T3PDIPEADMFRoom Temp.30 min - 4 hours75-92%

Note: Yields are dependent on the specific amine used and purification efficiency.

II. Esterification

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a common and straightforward approach. This method is particularly suitable for the synthesis of simple alkyl esters.

A. General Reaction Scheme for Fischer Esterification

Fischer_Esterification start This compound reflux Reflux start->reflux alcohol Alcohol (R-OH) (Solvent and Reagent) alcohol->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux workup Neutralization & Extraction reflux->workup product 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Ester) workup->product

Caption: Fischer-Speier esterification of this compound.

B. Protocol 3: Fischer-Speier Esterification

This protocol describes the synthesis of the methyl or ethyl ester.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the mixture to reflux and maintain for 4-16 hours. The reaction should become a homogeneous solution as the ester is formed.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by recrystallization or column chromatography if necessary.

C. Quantitative Data Summary for Esterification (Exemplary)
AlcoholCatalystTemperatureTypical Reaction TimeTypical Yield Range
MethanolH₂SO₄Reflux4-8 hours85-95%
EthanolH₂SO₄Reflux6-16 hours80-90%
n-ButanolH₂SO₄Reflux12-24 hours75-85%

Note: Reaction times and yields can be improved by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus for higher boiling alcohols.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Amide coupling reagents (e.g., HATU, EDC) can be sensitizers; handle with care.

  • Concentrated acids (e.g., sulfuric acid) are highly corrosive. Handle with extreme caution.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Amide Coupling of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its derivatives, particularly the corresponding amides, are of significant interest in drug discovery due to their demonstrated activity as potent inhibitors of various protein kinases. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, serves as a privileged structure that can be strategically modified to achieve high potency and selectivity against specific kinase targets.

This document provides detailed application notes and experimental protocols for the amide coupling of this compound with a variety of primary and secondary amines. It includes a comparison of common coupling reagents, optimized reaction conditions, and purification methods to facilitate the synthesis of diverse amide libraries for screening and lead optimization in drug development programs.

Biological Significance of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamides

Amide derivatives of this compound have been identified as potent inhibitors of several important protein kinases implicated in cancer and inflammatory diseases. These include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as Colony-Stimulating Factor-1 Receptor (CSF-1R), c-Kit, and Fms-like tyrosine kinase-3 (Flt-3), which are crucial targets in various cancers.[1][2]

  • Janus Kinases (JAKs): A family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation.[3]

  • AKT Kinase (Protein Kinase B): A key serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

The ability to readily synthesize a diverse range of these carboxamides allows for extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following section details standardized protocols for the amide coupling of this compound using common and effective coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its fast reaction times and high yields, even with sterically hindered or electron-deficient amines.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and the desired amine (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM).

  • Add HATU (1.1 equiv) to the solution.

  • Slowly add DIPEA (2.5 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress racemization and improve reaction efficiency.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1.

  • Isolate and purify the product by flash column chromatography.

Data Presentation: Comparison of Coupling Conditions

The choice of coupling reagent and reaction conditions can significantly impact the yield and reaction time. The following table summarizes typical quantitative data for the amide coupling of this compound with a representative primary amine (e.g., benzylamine) under different conditions.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
HATU DIPEADMF251 - 485 - 95
EDC/HOBt DIPEADMF0 to 254 - 1870 - 85
DIC/HOBt DIPEADCM252 - 875 - 90
T3P® PyridineEthyl Acetate252 - 680 - 92

Note: Yields are representative and can vary depending on the specific amine substrate and reaction scale.

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamides is depicted below.

G cluster_0 Synthesis cluster_1 Workup & Purification A Reactants (Carboxylic Acid, Amine) B Add Coupling Reagent (e.g., HATU, EDC/HOBt) A->B C Add Base (e.g., DIPEA) B->C D Reaction in Solvent (e.g., DMF, DCM) C->D E Aqueous Workup (Wash with acid, base, brine) D->E Reaction Completion F Drying and Concentration E->F G Column Chromatography F->G H Pure Amide Product G->H

General experimental workflow for amide coupling.
Signaling Pathway Example: CSF-1R Inhibition

The synthesized amides can act as inhibitors of receptor tyrosine kinases like CSF-1R. The diagram below illustrates a simplified signaling pathway that is inhibited by these compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade CSF1R CSF-1R PI3K PI3K CSF1R->PI3K Activates MAPK MAPK CSF1R->MAPK Activates Ligand CSF-1 (Ligand) Ligand->CSF1R Binds Inhibitor 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Inhibitor->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation MAPK->Proliferation

Simplified CSF-1R signaling pathway inhibition.

Conclusion

The amide coupling of this compound is a versatile and crucial reaction for the synthesis of potential therapeutic agents. By selecting the appropriate coupling reagents and optimizing reaction conditions, researchers can efficiently generate diverse libraries of novel compounds for biological screening. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the streamlined synthesis of these important kinase inhibitors.

References

Application Notes and Protocols for the Esterification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, also known as 5-chloro-7-azaindole-3-carboxylic acid, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives have been investigated for a range of biological activities, making the development of efficient synthetic routes to its esters crucial for the synthesis of compound libraries and potential drug candidates. Esterification of the carboxylic acid moiety is a key transformation, enabling further functionalization or modulation of the compound's physicochemical properties.

This document provides detailed protocols for the synthesis of methyl and ethyl esters of this compound. The described method utilizes thionyl chloride in the respective alcohol, a common and effective procedure for the esterification of carboxylic acids, particularly for heterocyclic compounds where standard Fischer esterification conditions might be less effective or lead to side reactions.

Applications

The resulting esters, methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, serve as versatile intermediates for:

  • Amide Coupling: The ester group can be readily converted to an amide by reaction with various amines, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, providing another point for chemical modification.

  • Cross-Coupling Reactions: The core heterocyclic structure can be further modified via cross-coupling reactions, with the ester group serving as a stable protecting group for the carboxylic acid functionality.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

This protocol describes the esterification of this compound using thionyl chloride in methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. The addition should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours, then heat to reflux (approximately 65 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Protocol 2: Synthesis of Ethyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

This protocol outlines the synthesis of the corresponding ethyl ester using ethanol and thionyl chloride.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of carboxylic acid).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension under a fume hood.

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Subsequently, heat the reaction mixture to reflux (approximately 78 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol and thionyl chloride under reduced pressure.

  • Extraction: Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate. Wash the organic phase with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate by silica gel column chromatography or recrystallization to obtain the final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the esterification of this compound. Please note that actual results may vary depending on the specific reaction scale and conditions.

ParameterMethyl Ester SynthesisEthyl Ester Synthesis
Starting Material This compoundThis compound
Alcohol MethanolEthanol
Reagent Thionyl ChlorideThionyl Chloride
**Molar Ratio (Acid:SOCl₂) **1 : 2.0-3.01 : 2.0-3.0
Temperature (°C) 0 °C to Reflux (65 °C)0 °C to Reflux (78 °C)
Reaction Time (hours) 6-128-16
Typical Yield (%) 85-95%80-90%
Purification Method Column Chromatography / RecrystallizationColumn Chromatography / Recrystallization

Visualizations

Experimental Workflow Diagram

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_acid 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic Acid reaction_setup 1. Suspend Acid in Alcohol start_acid->reaction_setup start_alcohol Anhydrous Alcohol (Methanol or Ethanol) start_alcohol->reaction_setup reagent_addition 2. Add Thionyl Chloride (0 °C) reaction_setup->reagent_addition reaction_progress 3. Stir at RT then Reflux reagent_addition->reaction_progress workup 4. Concentrate Reaction Mixture reaction_progress->workup extraction 5. Extraction with Organic Solvent & Aqueous Washes workup->extraction purification 6. Dry, Concentrate & Purify extraction->purification end_product Pure Ester Product purification->end_product

Caption: Workflow for the esterification of this compound.

Reaction Scheme

Reaction_Scheme reactant 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic Acid plus + alcohol R-OH (Methanol or Ethanol) arrow SOCl₂, Reflux alcohol->arrow product Ester Product (Methyl or Ethyl Ester) arrow->product

Caption: General reaction scheme for the thionyl chloride-mediated esterification.

Application Notes: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine class.[1][2][3] The pyrrolopyridine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. While extensive research has been conducted on various derivatives of the 1H-pyrrolo[2,3-b]pyridine core, published literature specifically detailing the biological activity and application of this compound as a chemical probe is currently limited.[4] This document aims to provide a foundational understanding of this compound based on available data and the known biological potential of the broader pyrrolopyridine chemical class.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₅ClN₂O₂[2]
Molecular Weight 196.59 g/mol [2]
CAS Number 1203498-99-0[2]
Appearance Solid[2]
SMILES OC(=O)c1c[nH]c2ncc(Cl)cc12[2]
InChI Key TUVOLKRSOFVJFQ-UHFFFAOYSA-N[2]

Biological Context and Potential Applications

Potential as a Kinase Inhibitor Fragment:

The 1H-pyrrolo[2,3-b]pyridine core is a common hinge-binding motif in many kinase inhibitors. This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region. Given this precedent, this compound could serve as a valuable starting fragment for the development of novel kinase inhibitors. The chloro substituent at the 5-position and the carboxylic acid at the 3-position provide vectors for further chemical modification to enhance potency and selectivity.

Hypothetical Signaling Pathway Involvement:

Based on the known targets of related pyrrolopyridine derivatives, a hypothetical signaling pathway that could be modulated by compounds derived from this compound is the JAK-STAT pathway. Janus kinases (JAKs) are critical for cytokine signaling, and their dysregulation is implicated in inflammatory diseases and cancer.

G cluster_cell Cell Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT GeneExpression Gene Expression STAT->GeneExpression Translocates & Regulates Probe Potential Probe (5-Chloro-1H-pyrrolo [2,3-b]pyridine- 3-carboxylic acid derivative) Probe->JAK Potential Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binds G start Prepare Compound Stock Solution dilute Serial Dilution start->dilute plate Add Kinase, Compound, & Substrate to Plate dilute->plate atp Add ATP to Initiate Reaction plate->atp incubate Incubate Plate atp->incubate read Measure Kinase Activity incubate->read analyze Calculate % Inhibition & IC50 read->analyze G node1 Seed Cells in 96-well Plate node2 Treat Cells with Compound node1->node2 node3 Incubate node2->node3 node4 Add Viability Reagent node3->node4 node5 Measure Signal node4->node5 node6 Calculate Cell Viability (CC50) node5->node6

References

Application Notes and Protocols for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a key building block in modern drug discovery, with a particular focus on the development of targeted kinase inhibitors. Detailed protocols for the synthesis of this scaffold and its subsequent evaluation in relevant biological assays are provided to facilitate its application in research and development settings.

Introduction

This compound, a derivative of the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry. The 7-azaindole core is a bioisostere of indole and purine, enabling it to effectively interact with the ATP-binding sites of various protein kinases. The strategic incorporation of a chlorine atom at the 5-position and a carboxylic acid at the 3-position provides valuable handles for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. This scaffold has been instrumental in the development of inhibitors for a range of kinases implicated in oncology and inflammatory diseases.

Key Applications in Drug Discovery

Derivatives of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as inhibitors of several important kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers.[1]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibition a promising strategy in immuno-oncology.

  • Cell Division Cycle 7 (Cdc7) Kinase: A crucial regulator of the cell cycle, its inhibition is a potential therapeutic approach for cancer.

Data Presentation: Kinase Inhibitory Activity of 7-Azaindole Derivatives

The following table summarizes the inhibitory activities of representative 7-azaindole derivatives against various kinases, highlighting the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based Assay GI50 (µM)Reference
Derivative A FGFR17--Fictional
Derivative A FGFR29--Fictional
Derivative A FGFR325--Fictional
Derivative B HPK115--Fictional
Derivative C Cdc730--Fictional
Compound 9b --MCF-7<0.1[2]
Compound 9c --A549<0.1[2]
Compound 9e --MCF-70.12[2]
Compound 9e --A-5490.19[2]
Compound 9g --A-5490.34[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of the target compound via the formation and subsequent hydrolysis of its ethyl ester.

Step 1: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Materials: 2-amino-5-chloropyridine, ethyl pyruvate, polyphosphoric acid (PPA).

  • Procedure:

    • In a round-bottom flask, combine 2-amino-5-chloropyridine (1 equivalent) and ethyl pyruvate (1.2 equivalents).

    • Heat the mixture to 80-90°C and add polyphosphoric acid (PPA) portion-wise with stirring.

    • Continue heating at 120-130°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the ethyl ester.

Step 2: Hydrolysis to this compound

  • Materials: Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

    • Acidify the aqueous layer to pH 3-4 with 1N HCl to precipitate the carboxylic acid.

    • Filter the white solid, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.

  • Materials: Recombinant target kinase, substrate peptide or protein, [γ-³²P]ATP, kinase reaction buffer, this compound derivatives, stop solution (e.g., phosphoric acid), phosphocellulose paper.

  • Procedure:

    • Prepare a kinase reaction mixture containing the kinase buffer, purified kinase, and substrate.

    • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in a stop solution (e.g., 0.5% phosphoric acid).

    • Wash the phosphocellulose paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the viability of cancer cell lines.

  • Materials: Cancer cell line of interest, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Protocol 4: Western Blot Analysis of Kinase Signaling

This protocol is used to assess the effect of inhibitors on the phosphorylation status of downstream targets in a specific signaling pathway.

  • Materials: Cells treated with the inhibitor, lysis buffer, primary antibodies (against phosphorylated and total target proteins), HRP-conjugated secondary antibody, and a chemiluminescent substrate.

  • Procedure:

    • Treat cells with the test compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.

Visualizations

Signaling Pathway Diagrams

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor 5-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway Inhibition.

HPK1_Signaling_Pathway cluster_membrane T-Cell Membrane cluster_intracellular Intracellular TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 P LAT LAT ZAP70->LAT P SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 T_Cell_Activation T-Cell Activation, Cytokine Production SLP76->T_Cell_Activation HPK1->SLP76 Negative Regulation Inhibitor 5-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Derivative Inhibitor->HPK1

Caption: HPK1 Signaling Pathway Inhibition.

Experimental Workflow Diagrams

Synthesis_Workflow start Start: 2-amino-5-chloropyridine + ethyl pyruvate step1 Step 1: Cyclization (Polyphosphoric Acid) start->step1 step2 Purification 1 (Column Chromatography) step1->step2 intermediate Intermediate: Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxylate step2->intermediate step3 Step 2: Hydrolysis (NaOH, EtOH/H2O) intermediate->step3 step4 Purification 2 (Acidification & Filtration) step3->step4 end Final Product: 5-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid step4->end

Caption: Synthesis Workflow.

Kinase_Assay_Workflow start Start: Prepare Kinase Reaction Mix step1 Add Test Compound (Varying Concentrations) start->step1 step2 Initiate Reaction (Add [γ-³²P]ATP) step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop Reaction (Spot on P81 paper) step3->step4 step5 Wash Paper step4->step5 step6 Quantify Radioactivity (Scintillation Counting) step5->step6 end Data Analysis: Determine IC50 step6->end

Caption: In Vitro Kinase Assay Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Troubleshooting Guides

This section addresses common challenges encountered during the multi-step synthesis of this compound. The proposed synthetic route involves the initial formation of the 5-chloro-7-azaindole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde at the 3-position, and subsequent oxidation to the carboxylic acid.

Problem 1: Low Yield in Vilsmeier-Haack Formylation of 5-Chloro-7-azaindole

Question: I am experiencing a low yield of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde during the Vilsmeier-Haack reaction. What are the potential causes and solutions?

Answer:

Low yields in the Vilsmeier-Haack formylation of 5-chloro-7-azaindole can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: Gradually increase the reaction temperature. The Vilsmeier-Haack reaction can require heating, sometimes up to 80-100°C, depending on the substrate's reactivity.[1]
Side reactions - Over-chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent on electron-rich rings. Use of a milder formylating agent or careful control of the stoichiometry of the Vilsmeier reagent may be necessary.- N-formylation: The nitrogen on the pyrrole ring can sometimes be formylated. This can often be reversed during aqueous workup.
Degradation of starting material or product - Temperature Control: Avoid excessively high temperatures, which can lead to decomposition. - Workup: Perform the aqueous workup at a low temperature (e.g., by pouring the reaction mixture onto ice) to minimize degradation of the product.
Issues with the Vilsmeier reagent - Freshness: Ensure the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and dry. The Vilsmeier reagent is moisture-sensitive. Prepare the reagent in situ just before use.

Logical Troubleshooting Workflow:

G start Low Yield in Vilsmeier-Haack Reaction check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time If Incomplete complete Reaction Complete incomplete->complete If Complete increase_temp Increase Reaction Temperature extend_time->increase_temp recheck_completion Re-check Completion increase_temp->recheck_completion recheck_completion->incomplete Still Incomplete recheck_completion->complete Complete check_side_products Analyze for Side Products (LC-MS/NMR) complete->check_side_products side_products_present Side Products Detected check_side_products->side_products_present optimize_conditions Optimize Stoichiometry and Temperature side_products_present->optimize_conditions Yes no_side_products No Significant Side Products side_products_present->no_side_products No end Improved Yield optimize_conditions->end check_reagents Verify Reagent Quality and Dryness no_side_products->check_reagents impure_reagents Reagents Impure/Wet check_reagents->impure_reagents use_pure_reagents Use Fresh, Dry Reagents impure_reagents->use_pure_reagents Yes impure_reagents->end No use_pure_reagents->end

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Problem 2: Incomplete Oxidation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde to the Carboxylic Acid

Question: My Pinnick oxidation of the aldehyde is sluggish and I'm isolating a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

The Pinnick oxidation is a mild method for converting aldehydes to carboxylic acids, but its efficiency can be affected by several factors, especially with heterocyclic substrates.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient oxidant - Stoichiometry: Ensure at least a stoichiometric amount of sodium chlorite (NaClO₂) is used. An excess (1.5-2.0 equivalents) is often beneficial.
Incorrect pH - Buffering: The reaction is typically buffered to a mildly acidic pH (around 4-5). Use a phosphate buffer (e.g., NaH₂PO₄) to maintain the optimal pH for the formation of the active oxidant, chlorous acid.
Decomposition of the active oxidant - Scavenger: The reaction generates hypochlorous acid (HOCl) as a byproduct, which can react with and consume the chlorite oxidant. Add a scavenger like 2-methyl-2-butene or hydrogen peroxide to remove the HOCl as it forms.[2]
Low solubility of the aldehyde - Co-solvent: Use a co-solvent system such as t-BuOH/water or THF/water to improve the solubility of the starting material.

Experimental Workflow for Pinnick Oxidation:

G start Start Pinnick Oxidation dissolve_aldehyde Dissolve Aldehyde in t-BuOH/H₂O start->dissolve_aldehyde add_buffer_scavenger Add NaH₂PO₄ and 2-methyl-2-butene dissolve_aldehyde->add_buffer_scavenger add_naclo2 Slowly Add Aqueous NaClO₂ Solution add_buffer_scavenger->add_naclo2 monitor_reaction Monitor by TLC/LC-MS add_naclo2->monitor_reaction reaction_complete Reaction Complete monitor_reaction->reaction_complete reaction_complete->monitor_reaction No workup Aqueous Workup and Extraction reaction_complete->workup Yes purification Purify Carboxylic Acid workup->purification end Final Product purification->end

Caption: Experimental workflow for a typical Pinnick oxidation.

Problem 3: Difficulty in Purifying the Final Product, this compound

Question: I am struggling to purify the final carboxylic acid. It seems to be highly polar and has poor solubility in many organic solvents. What purification strategies can I use?

Answer:

The target carboxylic acid is a polar, heterocyclic compound, which can indeed be challenging to purify using standard silica gel chromatography.

Purification Strategies:

Method Description
Acid-Base Extraction 1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).2. Extract with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH) to deprotonate the carboxylic acid and transfer it to the aqueous layer.3. Wash the aqueous layer with an organic solvent to remove non-acidic impurities.4. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.5. Filter, wash with water, and dry the solid product.
Recrystallization If a suitable solvent system can be found (e.g., ethanol/water, DMF/water, or acetic acid/water), recrystallization can be an effective method for purification.
Reverse-Phase Chromatography For highly polar compounds, reverse-phase flash chromatography (C18 silica) is often more effective than normal-phase. A typical eluent system would be a gradient of water/acetonitrile or water/methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach involves a three-step sequence:

  • Synthesis of 5-chloro-7-azaindole: This can be achieved through various methods, including the Fischer indole synthesis or from substituted pyridines.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the 5-chloro-7-azaindole core using a Vilsmeier reagent (POCl₃/DMF).

  • Oxidation: Oxidation of the resulting 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde to the carboxylic acid, typically using a mild oxidizing agent like sodium chlorite (Pinnick oxidation).

Q2: What are the expected yields for each step?

A2: Yields can vary significantly based on the specific conditions and scale of the reaction. However, here are some literature-reported ranges for similar transformations:

Reaction Step Typical Yield Range
Synthesis of 5-chloro-7-azaindole60-80%
Vilsmeier-Haack Formylation70-90%
Pinnick Oxidation75-95%

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur:

  • Vilsmeier-Haack Reaction: Besides the desired C3 formylation, N-formylation or chlorination of the aromatic ring can occur under harsh conditions.

  • Pinnick Oxidation: The byproduct hypochlorous acid (HOCl) can lead to side reactions, including chlorination of the starting material or product. The use of a scavenger is highly recommended.

  • Hydrolysis of an ester precursor: If synthesizing from an ethyl ester, incomplete hydrolysis or side reactions like decarboxylation can occur, especially under harsh basic or acidic conditions.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Chloro-7-azaindole
  • To a solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-chloro-7-azaindole (1 equivalent) in DMF to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.

  • The product, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, will precipitate. Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Pinnick Oxidation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
  • In a flask, dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (1 equivalent) in a mixture of tert-butanol and water (e.g., 2:1 v/v).

  • Add sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) as a buffer, followed by 2-methyl-2-butene (4 equivalents) as a scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) in water.

  • Slowly add the sodium chlorite solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be done as described in the troubleshooting section.

Disclaimer: These protocols are intended as a general guide. Researchers should always consult the primary literature and perform their own risk assessments before conducting any chemical synthesis.

References

Technical Support Center: Purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1203498-99-0).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective purification strategies for this compound typically involve one or a combination of the following techniques:

  • Acid-Base Extraction: This method is excellent for separating the acidic product from neutral or basic impurities.

  • Recrystallization: Ideal for removing small amounts of impurities, provided a suitable solvent system can be identified.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities, such as regioisomers or less polar starting materials.

Q2: My purified compound is an off-white or brownish solid, not the expected white solid. What is the likely cause?

A2: Discoloration often indicates the presence of persistent, colored impurities from the synthesis or minor degradation of the product. Overheating during solvent removal or prolonged exposure to strong acidic or basic conditions can contribute to color formation. A charcoal treatment during recrystallization can often resolve this issue.

Q3: I am observing very low solubility of my crude product in common organic solvents. Is this normal?

A3: Yes, poor solubility can be a characteristic of azaindole carboxylic acids due to strong intermolecular hydrogen bonding.[1] This can make purification, especially recrystallization, challenging. Screening a wide range of solvents, including polar aprotic solvents like DMF or DMSO (for dissolution) followed by precipitation with an anti-solvent, may be necessary.

Q4: During silica gel column chromatography, my compound streaks badly and the separation is poor. How can I fix this?

A4: Streaking (tailing) of carboxylic acids on silica gel is a common problem. Silica gel is acidic, and interactions between the acidic stationary phase and your polar, amphoteric compound can lead to poor chromatography.[2] To improve separation, consider adding a small percentage of a polar, acidic modifier like acetic acid or formic acid (e.g., 0.5-2%) to your eluent. This helps to keep the carboxylic acid protonated and minimizes strong interactions with the silica surface.

Q5: What are the most probable impurities I might encounter?

A5: Without knowing the specific synthetic route, common impurities could include:

  • Unreacted starting materials.

  • Regioisomers formed during the synthesis.

  • Byproducts from side reactions.

  • Residual solvents from the reaction or initial workup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low recovery after acid-base extraction. 1. Incomplete precipitation of the carboxylic acid. The pH was not lowered sufficiently. 2. The product has some solubility in the aqueous phase. 3. Emulsion formation during extraction.1. Adjust the pH of the aqueous layer to be at least 2-3 units below the pKa of the carboxylic acid to ensure complete protonation and precipitation.[3][4] 2. After acidification, cool the solution in an ice bath to minimize solubility before filtration. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Product fails to crystallize during recrystallization. 1. The solution is supersaturated, or nucleation is slow. 2. The chosen solvent is not optimal (compound is too soluble even at low temperatures). 3. High levels of impurities are inhibiting crystallization.1. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure compound if available. 2. Re-evaluate the solvent system. A good solvent will fully dissolve the compound when hot but result in poor solubility when cold. Consider using a binary solvent system (one solvent for dissolution, one for precipitation). 3. Perform an initial purification step (e.g., acid-base extraction or a quick column filtration) to remove major impurities before attempting recrystallization.
Multiple spots are observed on TLC after purification. 1. Incomplete separation of impurities. 2. The compound may be degrading on the TLC plate (common with sensitive compounds on acidic silica).1. If using column chromatography, optimize the eluent system for better separation (try a different solvent gradient or add a modifier like acetic acid).[5] 2. If recrystallization was used, the solvent choice may be poor. Try a different solvent. 3. Neutralize the TLC plate by eluting it with a solvent containing 1-2% triethylamine, dry it, and then run your sample.
The melting point of the final product is broad or lower than the literature value. The product is still impure.1. Repeat the purification step. If recrystallization was performed, try a second recrystallization from a different solvent system. 2. Consider using an alternative purification method (e.g., column chromatography if recrystallization failed).

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is a general procedure and may require optimization based on the specific impurities present.

1. Acid-Base Extraction: a. Dissolve the crude solid in a suitable organic solvent such as ethyl acetate (EtOAc). b. Transfer the solution to a separatory funnel. c. Extract the organic layer with a 1 M aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. The carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times. d. Combine the aqueous layers. Wash this combined aqueous layer with the initial organic solvent (e.g., EtOAc) one more time to remove any remaining neutral or basic impurities. e. Cool the aqueous layer in an ice bath and slowly acidify it by adding 1 M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2-3. f. A precipitate of the pure carboxylic acid should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. g. Collect the solid by vacuum filtration, wash it with a small amount of cold deionized water, and then with a cold, non-polar solvent (like hexanes) to help with drying. h. Dry the solid under vacuum.

2. Recrystallization: a. Place the dried solid from the previous step into an Erlenmeyer flask. b. Add a minimal amount of a suitable hot solvent or solvent system (e.g., Ethanol/Water, or Ethyl Acetate) until the solid just dissolves. c. If the solution is colored, a small amount of activated charcoal can be added, the solution heated for a few more minutes, and then filtered hot to remove the charcoal. d. Allow the solution to cool slowly to room temperature. e. Once crystals begin to form, place the flask in an ice bath to complete the crystallization process. f. Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

1. Preparation: a. Prepare a silica gel slurry in the initial, least polar eluent. b. Pack a chromatography column with the slurry. c. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel.

2. Elution: a. Load the dried, adsorbed sample onto the top of the packed column. b. Begin elution with a non-polar solvent system, such as Dichloromethane (DCM). c. Gradually increase the polarity of the eluent by adding a more polar solvent, such as Methanol (MeOH). A common gradient is from 100% DCM to 95:5 DCM/MeOH. d. Crucially, add 0.5-1% acetic acid to the eluent mixture to prevent streaking. [2] e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

3. Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator. c. Dry the resulting solid under high vacuum to remove any residual solvent and acetic acid.

Purification Workflow and Logic Diagrams

PurificationWorkflow cluster_start Starting Point cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (this compound) A_B_Extraction Acid-Base Extraction Crude->A_B_Extraction Initial Cleanup Column Column Chromatography Crude->Column For Complex Mixtures Recrystallization Recrystallization A_B_Extraction->Recrystallization Final Polishing TLC TLC Analysis Recrystallization->TLC Column->Recrystallization Optional Column->TLC NMR NMR Spectroscopy TLC->NMR LCMS LC-MS NMR->LCMS Pure Pure Product (>95% Purity) LCMS->Pure Confirm Purity

Caption: General experimental workflow for purification.

TroubleshootingLogic Start Purification Attempted CheckPurity Check Purity (TLC, NMR, LCMS) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No IdentifyIssue Identify Issue Impure->IdentifyIssue Streaking Streaking on Column/TLC IdentifyIssue->Streaking Chromatography Issue LowYield Low Yield IdentifyIssue->LowYield Recovery Issue Discoloration Off-Color Product IdentifyIssue->Discoloration Appearance Issue AddAcid Add Acetic Acid to Eluent Streaking->AddAcid OptimizePH Optimize pH for Precipitation/Extraction LowYield->OptimizePH Charcoal Use Activated Charcoal during Recrystallization Discoloration->Charcoal AddAcid->Start Re-purify OptimizePH->Start Re-work Charcoal->Start Re-purify

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A common synthetic route involves the formation of the 5-chloro-7-azaindole core, followed by introduction of the carboxylic acid functionality at the C3 position, often via hydrolysis of an ester intermediate.

Stage 1: Synthesis of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine Core

A frequently employed method for constructing the 7-azaindole skeleton is the Bartoli indole synthesis. This reaction typically involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.

Problem: Low yield of the desired 5-chloro-1H-pyrrolo[2,3-b]pyridine and formation of aniline byproducts.

Potential Cause Troubleshooting/Solution
Suboptimal Grignard Reagent Equivalents The Bartoli synthesis generally requires at least three equivalents of the vinyl Grignard reagent for nitroarenes.[1][2] Ensure accurate quantification and addition of the Grignard reagent.
Lack of Steric Hindrance at the Ortho Position The Bartoli reaction is often inefficient without a substituent ortho to the nitro group.[1] The steric bulk of the ortho group is believed to facilitate the key[3][3]-sigmatropic rearrangement. If starting from a precursor without significant steric hindrance, consider alternative indole synthesis methods.
Reaction with meta- or para-substituted Nitroarenes Using nitroarenes with substituents meta or para to the nitro group can lead to poor yields of the indole and the formation of aniline derivatives as the major product.[4] Ensure the purity and correct substitution pattern of your starting nitro-chloropyridine.
Decomposition of the Nitroso Intermediate The reaction proceeds through a nitroso intermediate which can be unstable.[1] Maintaining low reaction temperatures (typically -20 to 0 °C) is crucial to minimize decomposition pathways.[4]

DOT Diagram: Logic Flow for Troubleshooting Low Yield in Bartoli Synthesis

bartoli_troubleshooting start Low Yield of 5-Chloro-7-azaindole check_grignard Verify Equivalents of Vinyl Grignard Reagent (≥ 3 eq.) start->check_grignard check_starting_material Confirm Ortho-Substitution and Purity of Nitro-chloropyridine start->check_starting_material check_temperature Ensure Low Reaction Temperature (-20 to 0 °C) start->check_temperature solution_grignard Adjust Grignard Reagent Stoichiometry check_grignard->solution_grignard Incorrect solution_sm Purify Starting Material or Consider Alternative Synthesis check_starting_material->solution_sm Impure/Incorrect solution_temp Optimize Temperature Control check_temperature->solution_temp Incorrect

Caption: Troubleshooting Decision Tree for Bartoli Indole Synthesis.

Stage 2: Introduction of the Carboxylic Acid Group at C3

A common strategy to introduce the C3-carboxylic acid is through a Friedel-Crafts acylation to install an acyl group, which can then be converted to the carboxylic acid, or by direct carboxylation of a lithiated intermediate. A more frequent laboratory-scale approach involves the introduction of an ester group followed by hydrolysis.

Problem: Formation of multiple products or no reaction during Friedel-Crafts acylation.

Potential Cause Troubleshooting/Solution
Deactivated Aromatic Ring The pyrrolo[2,3-b]pyridine ring system can be deactivated towards electrophilic substitution, especially with the presence of the chloro-substituent.[5] Stronger Lewis acids or more reactive acylating agents may be required.
Polysubstitution Although the product of a Friedel-Crafts acylation is generally deactivated towards further acylation, under harsh conditions, polysubstitution can occur.[5] Careful control of stoichiometry and reaction time is important.
Incorrect Regioselectivity While the C3 position is generally favored for electrophilic substitution on the 7-azaindole core, other isomers may form. Reaction conditions, including the choice of Lewis acid and solvent, can influence regioselectivity.
Complexation of the Lewis Acid The nitrogen atoms in the 7-azaindole ring can coordinate with the Lewis acid catalyst, potentially deactivating it.[6] A stoichiometric amount of the Lewis acid is often necessary.

DOT Diagram: Workflow for C3-Carboxylation via an Ester Intermediate

Caption: Synthetic workflow for C3-carboxylation.

Stage 3: Hydrolysis of the Ethyl Ester Precursor

The final step in many synthetic routes is the hydrolysis of the ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate to the desired carboxylic acid.

Problem: Incomplete hydrolysis or degradation of the product.

Potential Cause Troubleshooting/Solution
Steric Hindrance The ester group at the C3 position of the bulky 7-azaindole core may be sterically hindered, slowing down the rate of hydrolysis.[7]
Inappropriate Base For sterically hindered esters, lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]
Harsh Reaction Conditions Prolonged heating or the use of strong bases at high concentrations can lead to side reactions or degradation of the 7-azaindole ring system.
Transesterification If using an alcohol other than ethanol as a co-solvent with NaOH or KOH, transesterification can occur, leading to a different ester byproduct instead of the carboxylic acid.[8]
Decarboxylation Under harsh acidic or thermal conditions, decarboxylation of the final product can occur, leading to the formation of 5-chloro-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data Summary: Base Selection in Ester Hydrolysis

Base Typical Conditions Suitability for Hindered Esters Potential Issues
NaOH/KOH Aqueous alcohol, refluxModerateCan be slow; risk of side reactions at high temperatures.[8]
LiOH THF/water, room temp. to mild heatGoodOften more effective for hindered esters due to the smaller cation size.[8]
K₂CO₃/MeOH Methanol, refluxPoorGenerally not strong enough for efficient hydrolysis of hindered esters.
"Anhydrous Hydroxide" (e.g., t-BuOK/H₂O) Anhydrous solvent (e.g., DMSO)ExcellentEffective for very hindered esters under mild conditions.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Common byproducts can arise at each stage of the synthesis. During the formation of the 7-azaindole core via methods like the Bartoli synthesis, aniline derivatives can be significant byproducts. In the subsequent functionalization at the C3 position, regioisomers or poly-functionalized products may be formed. During the final ester hydrolysis step, incomplete hydrolysis can leave unreacted ester, and harsh conditions can lead to decarboxylation or other degradation products.

Q2: How can I purify the final product, this compound?

A2: Purification of the final carboxylic acid product typically involves crystallization or column chromatography. Due to the acidic nature of the product, purification by preparative HPLC on a reverse-phase column is often effective. Standard silica gel chromatography can also be used, often with a mobile phase containing a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and elutes as a sharp peak.

Q3: My ester hydrolysis is very slow. What can I do to speed it up without degrading my product?

A3: For slow hydrolysis of sterically hindered esters, consider switching to lithium hydroxide in a THF/water solvent system, as it is often more effective than NaOH or KOH.[8] Alternatively, microwave-assisted hydrolysis can sometimes accelerate the reaction at lower temperatures and for shorter durations, potentially minimizing degradation. The use of "anhydrous hydroxide" conditions, such as potassium tert-butoxide with a stoichiometric amount of water in an anhydrous solvent, can also be highly effective for very challenging hydrolyses.[9]

Q4: I am seeing a byproduct with a mass corresponding to the loss of CO₂. What is happening?

A4: The observation of a byproduct with a mass corresponding to the loss of carbon dioxide suggests that decarboxylation is occurring. This can happen to the final carboxylic acid product, especially under high temperatures or strongly acidic conditions. To minimize this, ensure that the hydrolysis workup and any subsequent purification steps are performed under as mild conditions as possible.

Experimental Protocols

Illustrative Protocol for the Hydrolysis of Ethyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate:

  • Dissolution: Dissolve ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 4:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with dilute aqueous HCl (e.g., 1 M).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as required.

References

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key intermediate for researchers, scientists, and drug development professionals.

Synthetic Workflow Overview

Two primary synthetic routes from the commercially available starting material, 5-Chloro-1H-pyrrolo[2,3-b]pyridine, are outlined below. Both pathways are viable, and the choice may depend on available reagents, downstream purification capabilities, and sensitivity of the starting material to specific reaction conditions.

Synthetic_Workflow A 5-Chloro-1H-pyrrolo[2,3-b]pyridine B Route 1: Vilsmeier-Haack Formylation A->B C 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde B->C D Oxidation C->D G Conversion to Nitrile C->G E This compound D->E F Route 2: Cyanation Pathway H 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile G->H I Hydrolysis H->I I->E

Caption: Synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by the key synthetic steps and addresses common issues encountered during the synthesis.

Route 1: Vilsmeier-Haack Formylation and Oxidation

Step 1: Vilsmeier-Haack Formylation

Q1: My Vilsmeier-Haack reaction is showing low conversion to the desired 3-formyl product. What are the possible reasons and how can I optimize it?

A1: Low conversion in the Vilsmeier-Haack formylation of 7-azaindoles can be attributed to several factors:

  • Insufficient Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a weak electrophile. Ensure at least 1.5-2.0 equivalents of the pre-formed or in-situ generated reagent are used.

  • Reaction Temperature: The reaction temperature is critical. While the Vilsmeier reagent is typically formed at 0°C, the formylation of electron-rich heterocycles like 7-azaindoles may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature from room temperature up to 80°C.

  • Reaction Time: These reactions can be slow. Ensure the reaction is stirred for a sufficient duration, which can range from a few hours to overnight.

Q2: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What are the likely side products?

A2: Besides the starting material and the desired 3-formyl product, several side products can form:

  • N-formylation: The pyrrole nitrogen can be formylated. This is usually reversible upon aqueous workup.

  • Di-formylation: Although less common for the 3-position, forcing conditions might lead to di-formylation.

  • Decomposition: 7-Azaindole derivatives can be sensitive to strongly acidic conditions generated during the reaction, leading to decomposition and tar formation.

Troubleshooting Workflow for Vilsmeier-Haack Reaction

Troubleshooting_Vilsmeier Start Low Yield in Vilsmeier-Haack Reaction Check_Reagent Check Vilsmeier Reagent (POCl₃ + DMF) Start->Check_Reagent Check_Temp Optimize Temperature Check_Reagent->Check_Temp Stoichiometry OK Solution_Reagent Use fresh POCl₃ and anhydrous DMF. Increase equivalents to 1.5-2.0. Check_Reagent->Solution_Reagent Incorrect Stoichiometry or Reagent Quality Check_Time Increase Reaction Time Check_Temp->Check_Time Temp OK Solution_Temp Start at RT and gradually heat to 50-80°C. Monitor by TLC. Check_Temp->Solution_Temp Sub-optimal Temp Solution_Time Run reaction overnight and monitor for completion. Check_Time->Solution_Time Incomplete Reaction End Improved Yield Check_Time->End Reaction Complete Solution_Reagent->Check_Temp Solution_Temp->Check_Time Solution_Time->End

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.

Step 2: Oxidation of the Aldehyde

Q3: I am having trouble oxidizing the 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde to the carboxylic acid. Which oxidizing agent should I use?

A3: The choice of oxidant is crucial to avoid over-oxidation or degradation of the heterocyclic core. Mild oxidizing agents are preferred.

  • Tollens' Reagent (Silver (I) oxide): This is a classic and mild method for oxidizing aldehydes to carboxylic acids.[1][2][3] The reaction is typically clean, and the silver mirror test can indicate the progress of the reaction.

  • Potassium Permanganate (KMnO₄): While a strong oxidant, it can be used under controlled basic conditions (e.g., in acetone with aqueous NaHCO₃).[4] Careful temperature control is necessary to prevent cleavage of the pyrrole ring.

  • Oxone: This is another effective and relatively mild oxidizing agent.[4]

Q4: My oxidation reaction with KMnO₄ is giving a low yield and a complex mixture of products. What could be the issue?

A4: Over-oxidation and side reactions are common with strong oxidants like KMnO₄.

  • Temperature Control: The reaction is exothermic. Maintain a low temperature (0-10°C) during the addition of KMnO₄.

  • Stoichiometry: Use a carefully measured amount of KMnO₄. An excess can lead to the degradation of the pyrrolopyridine ring.

  • pH Control: The reaction should be run under neutral or slightly basic conditions.

Table 1: Comparison of Oxidation Conditions for Heteroaromatic Aldehydes (Analogous Systems)

Oxidizing AgentSolventTemperature (°C)Typical Reaction TimeReported Yield (%)Reference
Tollens' Reagentaq. NH₃/EtOH25-502-4 h70-90[1][2]
KMnO₄ / NaHCO₃Acetone/H₂O0-251-3 h50-75[4]
OxoneDMF254-6 h60-85[4]
Note: Yields are representative for analogous heteroaromatic aldehydes and may vary for the specific substrate.
Route 2: Cyanation and Hydrolysis

Step 1: Conversion of Aldehyde to Nitrile

Q5: How can I convert the 3-carboxaldehyde to the 3-carbonitrile?

A5: A common method is to first form the oxime followed by dehydration. A one-pot procedure using diammonium hydrogen phosphate in nitropropane and acetic acid has been reported for the conversion of indole-3-carboxaldehyde to indole-3-carbonitrile and is applicable to 7-azaindole derivatives.[5][6]

Step 2: Hydrolysis of the Nitrile

Q6: I am attempting to hydrolyze the 3-carbonitrile to the carboxylic acid, but the reaction is either incomplete or I see decomposition of my starting material. What are the recommended conditions?

A6: Hydrolysis of heteroaromatic nitriles can be challenging due to the stability of the nitrile group and the potential for ring degradation under harsh conditions. Both acidic and basic hydrolysis are possible.

  • Basic Hydrolysis: Refluxing with aqueous sodium hydroxide or potassium hydroxide is a common method.[7][8] This typically yields the carboxylate salt, which needs to be acidified in a separate step to obtain the carboxylic acid. This method is often preferred for substrates sensitive to strong acids.

  • Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid or sulfuric acid can also be effective.[7][8] However, the 7-azaindole nucleus can be susceptible to degradation under prolonged heating in strong acid.

Q7: During basic hydrolysis, how can I tell if the reaction is complete, and what are the potential pitfalls?

A7: The reaction proceeds through an amide intermediate. Incomplete hydrolysis will result in a mixture of the amide and the carboxylic acid.

  • Monitoring: The reaction can be monitored by TLC or LC-MS. The amide intermediate will have a different polarity than the starting nitrile and the final carboxylic acid.

  • Vigorous Conditions: To drive the reaction to completion, vigorous reflux and a sufficient concentration of base are often required.[8]

  • Workup: After basic hydrolysis, the reaction mixture must be carefully acidified to precipitate the carboxylic acid. The product may be soluble at very low pH, so adjusting the pH to around the pKa of the acid (typically 3-4) is crucial for optimal precipitation.

Table 2: Comparison of Nitrile Hydrolysis Conditions (General)

ConditionReagentsTemperature (°C)ProsConsReference
Basic6M NaOH (aq)RefluxGenerally cleaner for acid-sensitive substrates.Requires a separate acidification step. Can be slow.[7][8][9]
Acidic6M HCl (aq)RefluxDirect formation of the carboxylic acid.Potential for substrate decomposition.[7][8][9]

Purification of the Final Product

Q8: this compound is a polar compound and difficult to purify by standard silica gel chromatography. What are the recommended purification methods?

A8: Due to its polarity and potential for zwitterionic character, purification can be challenging.

  • Recrystallization: If a suitable solvent system can be found (e.g., ethanol/water, DMF/water), recrystallization is an effective method for obtaining high-purity material.

  • Acid-Base Extraction: The crude product can be dissolved in a dilute basic solution (e.g., aqueous NaHCO₃), washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitated by adding acid.

  • Reversed-Phase Chromatography: For difficult separations, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid is a powerful technique.[7]

Detailed Experimental Protocols

The following protocols are generalized procedures based on literature for analogous compounds and should be optimized for the specific substrate.

Protocol 1: Vilsmeier-Haack Formylation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • To a stirred solution of N,N-dimethylformamide (DMF, 3.0 equiv.) at 0°C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise, maintaining the temperature below 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in DMF to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde.

Protocol 2: Oxidation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde using Tollens' Reagent

  • Prepare Tollens' reagent: To a solution of silver nitrate (2.2 equiv.) in deionized water, add a dilute solution of sodium hydroxide to precipitate silver(I) oxide. Add concentrated ammonium hydroxide dropwise until the precipitate just redissolves.

  • Dissolve the 3-carboxaldehyde (1.0 equiv.) in a suitable solvent like ethanol or THF.

  • Add the freshly prepared Tollens' reagent to the aldehyde solution and stir at room temperature or warm gently to 40-50°C for 2-4 hours. A silver mirror or a black precipitate of silver should form.

  • Upon completion, filter the reaction mixture through celite to remove the silver.

  • Carefully acidify the filtrate with 1M HCl to a pH of 3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 3: Basic Hydrolysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

  • Suspend the 3-carbonitrile (1.0 equiv.) in a 6M aqueous solution of sodium hydroxide (10-20 volumes).

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring for the disappearance of the starting material and the amide intermediate by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter if any insoluble material is present.

  • Cool the filtrate to 0°C and slowly add concentrated hydrochloric acid to adjust the pH to 3-4.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol or ether.

  • Dry the product under vacuum to afford this compound.

References

Technical Support Center: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to assist with their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions. The carboxylic acid and pyridine moieties are susceptible to pH-dependent changes.

  • Solvent: The type of solvent used can affect solubility and stability. Protic solvents may participate in degradation pathways, while aprotic solvents might be more inert.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photodecomposition.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar heterocyclic carboxylic acids can undergo:

  • Decarboxylation: Loss of the carboxylic acid group, often accelerated by heat.

  • Hydrolysis: Cleavage of bonds within the molecule, catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen, which can affect the pyrrolopyridine ring system.

  • Photodegradation: Light-induced reactions that can lead to complex mixtures of byproducts.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, it is recommended to:

  • Use a suitable solvent: Initially, attempt to dissolve the compound in a common inert solvent such as DMSO or DMF. For aqueous buffers, prepare fresh solutions before each experiment.

  • Control pH: If using aqueous solutions, buffer them to a pH where the compound is most stable, which often is in the neutral to slightly acidic range.

  • Store properly: Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or wrapping containers in aluminum foil. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, potentially related to its stability.

Observed Problem Potential Cause Suggested Solution
Inconsistent experimental results or loss of compound activity over time. Compound degradation in the working solution.Prepare fresh solutions for each experiment. If using a stock solution, assess its stability over time under your storage conditions. Consider performing a stability study (see Experimental Protocols).
Precipitation of the compound from solution. Poor solubility or change in solution conditions (e.g., pH, temperature).Ensure the solvent has sufficient solubilizing power. For aqueous solutions, check and adjust the pH. You may need to use a co-solvent.
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of the compound.Analyze the sample immediately after preparation. If new peaks appear over time, this indicates instability. Try to identify the degradation products to understand the degradation pathway.
Color change of the solution. Decomposition of the compound, potentially due to oxidation or photodegradation.Store solutions protected from light and consider degassing the solvent to remove oxygen.

Experimental Protocols

Protocol: Preliminary Assessment of Solution Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent and temperature.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent (e.g., DMSO, PBS pH 7.4) to a final concentration of 10 mM. This will be your stock solution.

  • Sample Preparation for Time-Point Analysis:

    • Prepare multiple aliquots of the stock solution in appropriate vials (e.g., amber HPLC vials).

    • Designate a "time zero" (T=0) sample.

    • Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, 37°C).

  • Analysis:

    • Immediately analyze the T=0 sample using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the initial peak area or concentration.

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve an aliquot from the test condition and analyze it using the same method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Example Data Presentation:

Table 1: Stability of this compound (100 µM) in PBS (pH 7.4) at Different Temperatures.

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0100100100
299.598.295.1
499.196.590.3
898.393.182.4
2495.285.465.7
4891.875.948.2

Note: The data in this table is illustrative and does not represent actual experimental results.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_fresh Prepare Fresh Solution start->check_fresh problem_solved Problem Resolved check_fresh->problem_solved Yes problem_persists Problem Persists check_fresh->problem_persists No check_storage Evaluate Stock Solution Stability (See Stability Protocol) problem_persists->check_storage check_conditions Investigate Other Experimental Parameters (pH, Temp, Light) problem_persists->check_conditions modify_protocol Modify Protocol: - Use fresh solutions - Adjust storage conditions - Protect from light/oxygen check_storage->modify_protocol check_conditions->modify_protocol modify_protocol->problem_solved

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Protocol_Workflow prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) prep_samples 2. Prepare Aliquots for Time-Point Analysis prep_stock->prep_samples t0_analysis 3. Analyze T=0 Sample (HPLC-UV or LC-MS) prep_samples->t0_analysis storage 4. Store Aliquots at Test Conditions (e.g., 4°C, 25°C, 37°C) prep_samples->storage data_analysis 6. Calculate % Remaining and Plot vs. Time t0_analysis->data_analysis timepoint_analysis 5. Analyze Aliquots at Predefined Time Points storage->timepoint_analysis timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing solution stability.

Technical Support Center: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. Is this a known issue?

A1: Yes, it is not uncommon for heterocyclic compounds, such as this compound, to exhibit limited solubility in common laboratory solvents, including DMSO.[1][2] Factors such as the compound's crystal lattice energy, polarity, and the presence of functional groups capable of strong intermolecular interactions can contribute to poor solubility. Aromatic six-membered heterocyclic compounds with two heteroatoms are particularly noted for potential low solubility.[2]

Q2: What is the expected solubility of this compound in DMSO?

Q3: Can the quality of DMSO affect the solubility of my compound?

A3: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[3][4] It is crucial to use anhydrous or high-purity DMSO and to handle it properly to prevent water absorption.

Q4: My compound initially dissolved in DMSO but then precipitated out of solution. What could be the cause?

A4: This phenomenon, known as precipitation or "crashing out," can occur for several reasons. Supersaturation of the solution upon cooling, if heat was used for dissolution, is a common cause. Additionally, the absorption of atmospheric moisture into the DMSO stock solution over time can reduce the compound's solubility, leading to precipitation. In some cases, the compound may exist in different polymorphic forms with varying solubilities.[2]

Q5: Are there any safety precautions I should be aware of when handling this compound and DMSO?

A5: Yes. Always consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.[5][6][7] General safety practices include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]

Troubleshooting Guide

Issue: Compound does not dissolve in DMSO at the desired concentration.

Initial Steps:

  • Verify DMSO Quality: Ensure you are using fresh, anhydrous DMSO.[3][4] If your stock bottle has been open for an extended period, consider using a new, sealed bottle.

  • Gentle Heating: Gently warm the solution in a water bath (30-40°C).[3] Avoid excessive heat, as it can lead to compound degradation.

  • Sonication: Use a sonicator to break down any aggregates and enhance dissolution.[3] A combination of gentle heating and sonication can be particularly effective.[3]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

Advanced Troubleshooting:

  • Prepare a More Dilute Solution: Attempt to dissolve the compound at a lower concentration to determine its approximate solubility limit.

  • Consider Co-solvents: If your experimental protocol allows, the addition of a small percentage of a co-solvent may improve solubility.[3] Always perform a vehicle control to ensure the co-solvent does not interfere with your assay.

Experimental Protocol: Small-Scale Solubility Assessment
  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clean vial.

  • Add a measured volume of anhydrous DMSO (e.g., 100 µL) to achieve a high target concentration.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for undissolved particles.

  • If not fully dissolved, apply gentle heat (30-40°C) and/or sonication for 5-10 minutes.

  • If the compound remains insoluble, incrementally add more DMSO in known volumes until complete dissolution is achieved. Record the total volume of DMSO used to calculate the approximate solubility.

Quantitative Data Summary

As specific quantitative solubility data for this compound in DMSO is not publicly available, the following table provides a general framework for recording your experimental findings.

ParameterObservation / ValueNotes
Compound Lot # [User to input]Solubility can be lot-dependent.
DMSO Grade/Purity [User to input]Anhydrous, >99.9% recommended.
Temperature (°C) [User to input]Note if heat was applied.
Method of Agitation Vortexing / SonicationNote the duration and intensity.
Approximate Solubility [User to determine] mg/mLBased on your small-scale test.
Observations e.g., clear solution, suspension, precipitation upon standing

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_outcome Outcome start Start: Weigh Compound & Add DMSO vortex Vortex Mixture start->vortex check_sol Visually Inspect for Undissolved Particles vortex->check_sol heat_sonicate Apply Gentle Heat &/or Sonication check_sol->heat_sonicate Insoluble dissolved Compound Dissolved check_sol->dissolved Soluble troubleshoot Proceed to Advanced Troubleshooting check_sol->troubleshoot Remains Insoluble heat_sonicate->check_sol troubleshooting_flowchart start Start: Solubility Issue Encountered check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Use a new, sealed bottle of DMSO check_dmso->use_new_dmso No apply_energy Apply gentle heat and/or sonication check_dmso->apply_energy Yes use_new_dmso->apply_energy check_dissolution Does the compound dissolve? apply_energy->check_dissolution success Success: Solution Prepared check_dissolution->success Yes advanced Consider Advanced Options: - Lower Concentration - Co-solvents check_dissolution->advanced No

References

Technical Support Center: Aggregation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with the aggregation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in experimental assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) address the detection and mitigation of compound aggregation to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a concern in assays?

A1: Compound aggregation is a phenomenon where small molecules, such as this compound, self-associate in solution to form colloidal particles.[1][2] These aggregates, typically 30-400 nm in size, can lead to false-positive results in high-throughput screening (HTS) and other assays by non-specifically inhibiting enzymes or disrupting protein-protein interactions.[2] This apparent activity is an artifact of the compound's physical properties in the assay buffer, rather than a specific interaction with the biological target, potentially leading to a significant waste of resources.[1][2]

Q2: Is this compound known to aggregate?

A2: The propensity of a specific compound to aggregate is influenced by its physicochemical properties, including lipophilicity (LogP) and pKa, as well as the assay conditions. While there is no specific literature detailing the aggregation of this compound, its structural features are common in drug-like molecules. Therefore, it is crucial to consider the possibility of aggregation and perform appropriate control experiments.

Q3: What are the common signs of compound aggregation in an assay?

A3: Several indicators may suggest that your compound is aggregating:

  • Steep, shallow, or bell-shaped dose-response curves: These curve shapes can be indicative of non-specific activity, toxicity, or poor solubility related to aggregation.[3]

  • High Hill slope: A steep concentration-response curve can be a hallmark of an aggregator.[1]

  • Irreproducible results: Variability in IC50 values between experiments can be a sign of aggregation.

  • Sensitivity to assay conditions: The compound's activity may be highly dependent on factors like buffer composition, pH, and the presence of detergents.

Q4: How can I prevent or mitigate the effects of aggregation?

A4: Several strategies can be employed to minimize aggregation:

  • Incorporate a non-ionic detergent: Detergents like Triton X-100 or Tween-80 can disrupt aggregate formation.[1] A significant increase in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based activity.

  • Lower the compound concentration: Testing at concentrations below the critical aggregation concentration (CAC) can help avoid the formation of aggregates.[1]

  • Include decoy proteins: The addition of proteins like Bovine Serum Albumin (BSA) can sometimes counteract non-specific binding caused by aggregates.[3]

  • Modify buffer conditions: Optimizing the pH and ionic strength of the assay buffer may help to reduce aggregation.

Troubleshooting Guides

Issue: Suspected False-Positive Results due to Aggregation

This guide provides a step-by-step approach to investigate and confirm if the observed activity of this compound is due to aggregation.

Workflow for Troubleshooting Suspected Compound Aggregation

G cluster_0 Initial Observation cluster_1 Diagnostic Assays cluster_2 Biophysical Confirmation cluster_3 Conclusion & Action start Unexpected potent activity or irreproducible results observed detergent_assay Run assay with and without non-ionic detergent (e.g., 0.01% Triton X-100) start->detergent_assay Suspect Aggregation concentration_assay Vary compound and enzyme concentrations detergent_assay->concentration_assay IC50 shift observed? dls Dynamic Light Scattering (DLS) to detect particles concentration_assay->dls Further investigation needed nmr NMR spectroscopy to observe changes in chemical shifts or line broadening dls->nmr Confirm particle formation conclusion Analyze results to determine if aggregation is the cause nmr->conclusion mitigation Implement mitigation strategies or select alternative compounds conclusion->mitigation

Caption: A workflow for troubleshooting suspected compound aggregation.

1. Detergent Sensitivity Test:

  • Rationale: A common method to diagnose aggregation is to re-run the assay with the addition of a non-ionic detergent.[1] A significant increase in the IC50 value in the presence of the detergent suggests that the compound's inhibitory activity is at least partially due to aggregation.

  • Procedure:

    • Prepare two sets of assay plates.

    • In the test plate, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

    • Run the assay with a concentration-response curve for this compound in both the presence and absence of the detergent.

    • Compare the IC50 values. A rightward shift of the IC50 curve in the presence of detergent is indicative of aggregation.

2. Biophysical Characterization:

  • Rationale: Techniques like Dynamic Light Scattering (DLS) and Nuclear Magnetic Resonance (NMR) can directly detect the formation of aggregates in solution.[1][4]

  • Methods:

    • Dynamic Light Scattering (DLS): This technique measures particle size in solution. The presence of particles in the nanometer range at concentrations where bioactivity is observed suggests aggregation.

    • NMR Spectroscopy: Aggregation can lead to changes in the chemical shifts and significant broadening of NMR peaks due to the slower tumbling of larger particles in solution.

Data Presentation

Table 1: Common Non-Ionic Detergents Used to Mitigate Aggregation

DetergentCritical Micelle Concentration (CMC)Typical Working Concentration
Triton X-100~0.24 mM0.005% - 0.1% (v/v)
Tween-20~0.06 mM0.005% - 0.1% (v/v)
Tween-80~0.012 mM0.005% - 0.1% (v/v)
Brij-35~0.09 mM0.005% - 0.1% (v/v)

Data compiled from various sources.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine if this compound forms aggregates at a given concentration in the assay buffer.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume quartz cuvette

  • Syringe filters (0.2 µm or smaller)

  • Assay buffer (filtered)

  • This compound stock solution (in DMSO)

  • Positive control (known aggregator)

  • Negative control (non-aggregating compound)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the final assay buffer at the desired concentration. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Filter the sample through a 0.2 µm syringe filter directly into the cuvette to remove any dust or external particulates.

  • Prepare control samples (assay buffer with DMSO, positive control, and negative control) in the same manner.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (typically the assay temperature).

    • Place the cuvette in the instrument and allow the temperature to stabilize.

    • Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the solution.

    • The presence of a significant population of particles in the 30-400 nm range for the this compound sample, which is absent in the negative control, indicates aggregation.

Protocol 2: ¹H NMR for Aggregate Detection

Objective: To detect the formation of aggregates by observing changes in the NMR spectrum of this compound at different concentrations.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated assay buffer (e.g., D₂O-based buffer with appropriate salts)

  • This compound stock solution (in DMSO-d₆)

  • Disaggregating agent (e.g., 0.01% Triton X-100)

Procedure:

  • Sample Preparation:

    • Prepare a series of samples of this compound in the deuterated assay buffer at varying concentrations (e.g., from low µM to high µM or mM).

    • Keep the concentration of DMSO-d₆ constant across all samples.

    • Include a sample with a known disaggregating agent (e.g., 0.01% Triton X-100) at a high compound concentration.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample.

    • If available, perform Diffusion Ordered Spectroscopy (DOSY) experiments to measure the diffusion coefficient of the compound at each concentration.

  • Data Analysis:

    • Chemical Shift and Line Broadening: Compare the ¹H NMR spectra across the concentration range. Aggregation can cause changes in the chemical shifts and significant broadening of the peaks due to the slower tumbling of the larger aggregates in solution.

    • DOSY: Plot the diffusion coefficient as a function of compound concentration. A sharp decrease in the diffusion coefficient at a certain concentration is indicative of the onset of aggregation (the Critical Aggregation Concentration or CAC).[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between compound properties, assay conditions, and the potential for aggregation leading to false-positive results.

G cluster_0 Compound Properties cluster_1 Assay Conditions cluster_2 Phenomenon cluster_3 Outcome compound This compound properties Physicochemical Properties (e.g., LogP, pKa) compound->properties aggregation Compound Aggregation properties->aggregation conditions Buffer, pH, Ionic Strength, Compound Concentration conditions->aggregation inhibition Non-specific Inhibition aggregation->inhibition false_positive False-Positive Result inhibition->false_positive

Caption: Factors contributing to aggregation-induced false positives.

References

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield during the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from challenges in the key reaction steps: the formation of the pyrrolo[2,3-b]pyridine core, often via a Fischer indole synthesis, and the subsequent hydrolysis of an ester precursor. This guide addresses common problems, their potential causes, and recommended solutions.

Problem 1: Low Yield in Fischer Indole Synthesis of the Pyrrolo[2,3-b]pyridine Core

The Fischer indole synthesis is a common method to construct the 7-azaindole core. However, the electron-deficient nature of the pyridine ring can make this reaction challenging.

dot

Troubleshooting_Fischer_Indole_Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Fischer Indole Synthesis cause1 Poor Hydrazone Formation start->cause1 cause2 Inefficient Cyclization start->cause2 cause3 Side Reactions/ Decomposition start->cause3 cause4 Suboptimal Acid Catalyst start->cause4 solution1a Optimize Hydrazone Formation Conditions (pH, temp) cause1->solution1a solution1b Use Pre-formed Hydrazone cause1->solution1b solution2a Increase Reaction Temperature cause2->solution2a solution2b Use Microwave Irradiation cause2->solution2b solution3a Inert Atmosphere (N2 or Ar) cause3->solution3a solution3b Lower Temperature/ Shorter Reaction Time cause3->solution3b solution4a Screen Brønsted Acids (PPA, H2SO4, TsOH) cause4->solution4a solution4b Screen Lewis Acids (ZnCl2, BF3·OEt2) cause4->solution4b

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Poor Hydrazone Formation The initial condensation between the hydrazine and the keto-ester is crucial. Ensure anhydrous conditions and consider catalytic amounts of acid (e.g., acetic acid). Alternatively, pre-forming and isolating the hydrazone before the cyclization step can improve overall yield.
Inefficient Cyclization The[1][1]-sigmatropic rearrangement can have a high activation energy. Gradually increasing the reaction temperature may be necessary. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.
Side Reactions and Decomposition The electron-deficient pyridine ring and the reaction intermediates can be prone to side reactions and tar formation at high temperatures. Running the reaction under an inert atmosphere (nitrogen or argon) can mitigate oxidative decomposition. Careful monitoring of the reaction by TLC to avoid prolonged reaction times is also critical.
Suboptimal Acid Catalyst The choice and concentration of the acid catalyst are critical. A screen of both Brønsted acids (e.g., polyphosphoric acid (PPA), sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate) is recommended to find the optimal catalyst for your specific substrate.
Problem 2: Incomplete or Low-Yielding Hydrolysis of the Ester

The final step is often the hydrolysis of a methyl or ethyl ester to the carboxylic acid. Incomplete hydrolysis or degradation of the product can lead to poor yields.

dot

Troubleshooting_Hydrolysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Ester Hydrolysis cause1 Incomplete Hydrolysis start->cause1 cause2 Product Degradation start->cause2 cause3 Difficult Work-up start->cause3 solution1a Increase Reaction Time/Temperature cause1->solution1a solution1b Use Stronger Base (e.g., higher conc. NaOH) cause1->solution1b solution1c Add Co-solvent (e.g., THF, Dioxane) cause1->solution1c solution2a Use Milder Conditions (e.g., LiOH in THF/H2O) cause2->solution2a solution2b Careful pH Adjustment during Acidification cause2->solution2b solution3a Careful Acidification to Isoelectric Point for Precipitation cause3->solution3a solution3b Extraction with Appropriate Organic Solvent cause3->solution3b

Caption: Troubleshooting workflow for ester hydrolysis.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Hydrolysis The ester may be sterically hindered or have low solubility in the reaction medium. Increase the reaction time or temperature. Using a stronger base or a higher concentration of the base can also drive the reaction to completion. Adding a co-solvent like THF or dioxane can improve solubility.
Product Degradation The pyrrolopyridine core can be sensitive to harsh basic conditions, leading to decomposition. Using a milder base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can be effective while minimizing degradation.
Difficult Work-up and Isolation The product is amphoteric and its solubility can be highly dependent on pH. Careful, slow acidification to the isoelectric point is necessary to ensure complete precipitation. If the product is not precipitating cleanly, extraction with an appropriate organic solvent (e.g., ethyl acetate) may be required.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the synthesis of this compound?

A: Overall yields can vary significantly depending on the specific route and optimization. A multi-step synthesis with yields of 60-80% for each step would be considered good. An overall yield of 30-50% from the starting materials for the Fischer indole synthesis is a realistic target after optimization.

Q2: Which synthetic route is generally preferred for this molecule?

A: The Fischer indole synthesis starting from 2-amino-5-chloropyridine is a common and versatile approach. An alternative is the Japp-Klingemann reaction to form the necessary hydrazone intermediate, which then undergoes Fischer cyclization. The choice of route may depend on the availability and cost of the starting materials.

Q3: How can I minimize the formation of regioisomers in the Fischer indole synthesis?

A: When using an unsymmetrical ketone or keto-ester, the formation of regioisomers is a possibility. The regioselectivity can be influenced by the steric bulk of the substituents and the choice of acid catalyst. Generally, the cyclization occurs at the less sterically hindered α-carbon of the ketone.

Q4: What are the key purification challenges for the final carboxylic acid product?

A: The final product can be difficult to purify due to its low solubility in many common organic solvents and its amphoteric nature. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) or purification via its salt form can be effective.

Q5: Are there any specific safety precautions I should take during this synthesis?

A: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids like polyphosphoric acid and sulfuric acid are corrosive and require careful handling. Always consult the Safety Data Sheets (SDS) for all reagents used.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate via Fischer Indole Synthesis

dot

Fischer_Indole_Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up and Purification start 2-Hydrazinyl-5-chloropyridine + Ethyl 2-oxopropanoate process1 Stir in Ethanol with catalytic Acetic Acid start->process1 product1 Hydrazone Intermediate process1->product1 process2 Heat in Polyphosphoric Acid (PPA) (e.g., 100-120 °C) product1->process2 product2 Crude Ethyl 5-chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxylate process2->product2 process3 Pour onto ice, neutralize, extract with Ethyl Acetate process4 Column Chromatography (Silica gel, Hexane/EtOAc) process3->process4 product2->process3 final_product Pure Ester Product process4->final_product

Caption: Experimental workflow for the Fischer indole synthesis of the ester precursor.

Materials:

  • 2-Hydrazinyl-5-chloropyridine

  • Ethyl pyruvate (or corresponding keto-ester)

  • Ethanol

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-hydrazinyl-5-chloropyridine (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) dropwise, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting hydrazine.

  • Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid (10-20 times the weight of the hydrazine). Heat the mixture with vigorous stirring at 100-120 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Yield Data Comparison for Fischer Indole Synthesis:

Acid CatalystTemperature (°C)Typical Yield Range (%)Reference
Polyphosphoric Acid (PPA)100-14040-60[2]
Eaton's Reagent (P₂O₅ in CH₃SO₃H)80-10050-70General Knowledge
Zinc Chloride (ZnCl₂)120-16035-55[3]
p-Toluenesulfonic Acid (TsOH)110-140 (in high-boiling solvent)30-50General Knowledge
Protocol 2: Hydrolysis of Ethyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

dot

Hydrolysis_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Acidification and Precipitation cluster_step3 Step 3: Isolation and Purification start Ethyl 5-chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxylate process1 Stir with LiOH in THF/Water start->process1 product1 Carboxylate Salt in Solution process1->product1 process2 Cool to 0 °C and adjust pH to ~4-5 with HCl (aq) product1->process2 product2 Crude 5-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid process2->product2 process3 Filter the precipitate, wash with cold water process4 Recrystallize from Ethanol/Water process3->process4 product2->process3 final_product Pure Carboxylic Acid process4->final_product

Caption: Experimental workflow for the hydrolysis of the ester precursor.

Materials:

  • Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (1M or 2M)

  • Ethanol

Procedure:

  • Saponification: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M HCl with stirring to adjust the pH to approximately 4-5. A precipitate should form.

  • Isolation: Filter the solid precipitate and wash it with cold water.

  • Purification: Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent system such as ethanol/water.

Yield Data Comparison for Hydrolysis:

BaseSolventTemperature (°C)Typical Yield Range (%)Reference
LiOHTHF / H₂ORoom Temperature85-95General Knowledge
NaOHEthanol / H₂O60-8080-90[4]
KOHMethanol / H₂OReflux75-85General Knowledge

References

Technical Support Center: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis and handling of this compound?

A1: The primary side reactions of concern involve decarboxylation, N-alkylation of the pyrrole nitrogen, and potential over-halogenation or side reactions related to the pyrrole ring's reactivity. The 7-azaindole core is susceptible to electrophilic attack, and the carboxylic acid group can be labile under certain conditions.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction, degradation of the starting materials or product, and competing side reactions are common culprits. Specifically for this molecule, ensure that the reaction conditions are optimized to prevent decarboxylation, which can be promoted by heat and acidic or basic conditions. Also, verify the purity of your starting materials, as impurities can interfere with the reaction.

Q3: I am observing an unexpected loss of my carboxylic acid group. What is happening?

A3: You are likely observing decarboxylation, a common side reaction for heteroaromatic carboxylic acids, particularly those with electron-donating ring systems like pyrroles. This reaction is often induced by heat or strong acidic/basic conditions. The mechanism typically involves the formation of a resonance-stabilized intermediate upon loss of carbon dioxide.

Q4: During subsequent reactions, such as esterification, I am seeing byproducts that appear to have an additional alkyl group. What is this side reaction?

A4: This is likely N-alkylation of the pyrrole nitrogen. The pyrrole nitrogen in the 7-azaindole system is nucleophilic and can react with alkylating agents, such as those used in esterification (e.g., alkyl halides), especially under basic conditions. This results in the formation of N-alkylated byproducts alongside the desired ester.

Troubleshooting Guides

Issue 1: Formation of Decarboxylated Impurity

Symptom:

  • Presence of a significant peak in your analytical data (e.g., LC-MS, NMR) corresponding to the mass of 5-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Reduced yield of the desired carboxylic acid.

Potential Causes:

  • Excessive heat during reaction or workup.

  • Prolonged exposure to strong acidic or basic conditions.

Troubleshooting Steps:

StepActionRationale
1Reaction Temperature Lower the reaction temperature and monitor the reaction progress carefully to avoid prolonged heating.
2pH Control During workup and purification, maintain a neutral or mildly acidic pH to minimize base- or acid-catalyzed decarboxylation.
3Purification Method Employ purification techniques that do not require high temperatures, such as crystallization at room temperature or column chromatography with a non-polar eluent system if possible.

Experimental Protocol: Minimizing Decarboxylation during Synthesis

A general approach to minimize decarboxylation involves careful control of reaction conditions. For instance, if the carboxylic acid is generated from the hydrolysis of a nitrile or ester precursor, use mild basic conditions (e.g., lithium hydroxide in a THF/water mixture) at room temperature or slightly elevated temperatures, and carefully monitor the reaction to avoid extended reaction times. During the acidic workup to protonate the carboxylate, use a dilute acid and keep the temperature low (e.g., an ice bath).

Issue 2: N-Alkylation During Esterification or Other Reactions

Symptom:

  • Appearance of a new, less polar spot on TLC.

  • Mass spectrometry data indicating the addition of an alkyl group to the parent molecule.

  • Complex NMR spectrum showing signals for both the desired product and the N-alkylated byproduct.

Potential Causes:

  • Use of a strong base in the presence of an alkylating agent.

  • Reaction conditions that favor nucleophilic attack by the pyrrole nitrogen.

Troubleshooting Steps:

StepActionRationale
1Protecting Group Strategy Consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) before carrying out reactions involving alkylating agents.
2Choice of Base If a base is required, use a non-nucleophilic, sterically hindered base to minimize deprotonation and subsequent alkylation of the pyrrole nitrogen.
3Reaction Conditions Optimize the reaction conditions (e.g., solvent, temperature) to favor the desired reaction pathway over N-alkylation. For esterification, consider using milder methods that do not require strong bases, such as Fischer esterification under acidic conditions, though this must be balanced with the risk of decarboxylation.

Experimental Protocol: Selective Esterification

To achieve selective esterification while minimizing N-alkylation, one could employ a two-step process. First, protect the pyrrole nitrogen. For example, react this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as THF to form the N-Boc protected intermediate. Following purification, the esterification can be carried out under standard conditions. Finally, the Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Visualizations

Decarboxylation_Pathway 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic_acid This compound Heat_or_Acid_Base Heat or Acid/Base 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic_acid->Heat_or_Acid_Base Decarboxylated_Product 5-Chloro-1H-pyrrolo[2,3-b]pyridine Heat_or_Acid_Base->Decarboxylated_Product CO2 CO2 Heat_or_Acid_Base->CO2

Caption: Potential decarboxylation side reaction pathway.

N_Alkylation_Pathway Reactant This compound Reagents Alkylating Agent (R-X) Base Reactant->Reagents Desired_Product O-Alkylated Product (Ester) Reagents->Desired_Product Desired Path Side_Product N-Alkylated Side Product Reagents->Side_Product Side Reaction

Caption: Competing N-alkylation during O-alkylation reactions.

Troubleshooting_Workflow Start Unexpected Experimental Result Identify_Impurity Identify Impurity by LC-MS, NMR Start->Identify_Impurity Decarboxylation Decarboxylation? Identify_Impurity->Decarboxylation N_Alkylation N-Alkylation? Decarboxylation->N_Alkylation No Adjust_Temp_pH Lower Temperature Adjust pH Decarboxylation->Adjust_Temp_pH Yes Other Other Side Reaction? N_Alkylation->Other No Protect_Nitrogen Use N-Protecting Group N_Alkylation->Protect_Nitrogen Yes Consult_Literature Consult Literature for Alternative Synthetic Routes Other->Consult_Literature Yes End Problem Resolved Adjust_Temp_pH->End Protect_Nitrogen->End Consult_Literature->End

Caption: A logical workflow for troubleshooting side reactions.

Navigating Scale-Up of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The large-scale synthesis of complex heterocyclic molecules like 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key intermediate in pharmaceutical development, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of its synthesis.

Troubleshooting Guide

This guide is structured around a plausible multi-step synthetic route, highlighting potential issues and their resolutions at each stage.

Stage 1: Synthesis of 5-chloro-7-azaindole

A common precursor to the target molecule is the corresponding 5-chloro-7-azaindole. Issues in this initial step can have a cascading effect on the overall process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 5-chloro-7-azaindole - Incomplete reaction due to inefficient lithiation. - Side reactions, such as dimerization of starting materials.[1] - Degradation of intermediates.- Ensure anhydrous conditions and use of freshly titrated organolithium reagents. - Optimize reaction temperature and addition rates to minimize side reactions. - Consider alternative synthetic routes like palladium-catalyzed cross-coupling reactions.[2][3]
Formation of Impurities - Presence of regioisomers or over-halogenated byproducts. - Residual starting materials.- Implement rigorous purification of starting materials. - Optimize reaction stoichiometry and temperature control. - Develop robust analytical methods (e.g., HPLC, GC-MS) to identify and quantify impurities early on.
Difficult Purification - Similar polarity of the product and impurities. - Thermal instability of the product during distillation.- Explore alternative purification techniques such as crystallization or column chromatography with a modified stationary phase. - For thermally sensitive compounds, consider short-path distillation or non-thermal purification methods.
Stage 2: Introduction of the Carboxylic Acid Group at C3

This step often involves electrophilic substitution on the pyrrole ring, which can be challenging to control on a large scale.

Issue Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity (Substitution at other positions) - High reaction temperature favoring less stable isomers. - Strong electrophiles leading to multiple substitutions.- Screen different electrophilic reagents and reaction conditions (e.g., Vilsmeier-Haack for formylation followed by oxidation). - Utilize protecting groups on the pyrrole nitrogen to direct substitution to the C3 position.
Low Conversion - Deactivation of the pyrrole ring by the electron-withdrawing pyridine ring. - Steric hindrance from existing substituents.- Increase reaction time and/or temperature cautiously, monitoring for byproduct formation. - Employ a more reactive electrophile or a suitable catalyst to enhance reactivity.
Product Degradation - Harsh reaction conditions (strong acids or oxidants). - Instability of the carboxylic acid product under reaction conditions.- Use milder reagents and optimize reaction conditions to minimize degradation. - Consider in-situ protection of the carboxylic acid group if it is susceptible to decomposition.
Stage 3: Final Product Isolation and Purification

The physical properties of the final carboxylic acid can pose significant challenges during isolation and purification.

Issue Potential Cause(s) Recommended Solution(s)
Difficulty in Crystallization - High solubility in common organic solvents. - Presence of impurities that inhibit crystal formation.- Conduct a thorough solvent screening to identify an optimal crystallization solvent or solvent mixture. - Employ seeding strategies to induce crystallization. - Utilize techniques like anti-solvent crystallization.
Product Purity Does Not Meet Specification - Co-precipitation of impurities during crystallization. - Inefficient removal of residual solvents or reagents.- Recrystallize the product multiple times, potentially from different solvent systems. - Consider alternative purification methods such as preparative HPLC for high-purity requirements. - Implement a final washing step with a non-solvent to remove surface impurities.
Decarboxylation of the Final Product - High temperatures during drying or purification. - Acidic or basic conditions promoting the loss of CO2.[4][5][6][7]- Dry the product under vacuum at a controlled, low temperature. - Maintain a neutral pH during workup and purification steps.

Experimental Protocols

General Protocol for the Synthesis of 5-chloro-7-azaindole (Illustrative)

Disclaimer: This is a generalized protocol and requires optimization for scale-up.

  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel is dried and purged with nitrogen.

  • Reagent Charging: An appropriate solvent (e.g., anhydrous THF) is charged to the reactor and cooled to the desired temperature (e.g., -78 °C). A solution of a suitable starting material (e.g., a substituted aminopyridine) is added.

  • Lithiation: An organolithium reagent (e.g., n-butyllithium) is added dropwise via the addition funnel, maintaining the internal temperature below a specified limit. The reaction is stirred for a defined period to ensure complete lithiation.

  • Cyclization: A suitable electrophile is then added at a controlled rate. The reaction mixture is allowed to slowly warm to room temperature and stirred until completion, monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Workup and Isolation: The reaction is quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution). The aqueous and organic layers are separated. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as crystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with pyridine-based compounds on a large scale?

A1: Pyridine and its derivatives are often flammable, toxic, and can be absorbed through the skin.[8][9][10][11][12] Key safety precautions include:

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Fire Safety: Use intrinsically safe equipment and avoid ignition sources as pyridine is flammable.[9][10]

  • Spill Management: Have appropriate spill kits available and be trained in their use.[10][11]

Q2: How can I minimize the formation of regioisomers during the introduction of the carboxylic acid group?

A2: Controlling regioselectivity is crucial. Strategies include:

  • Reaction Conditions: Lowering the reaction temperature can often favor the thermodynamically more stable isomer.

  • Protecting Groups: Protecting the pyrrole nitrogen can sterically hinder substitution at the C2 position, thereby favoring C3 substitution.

  • Choice of Reagent: Using milder and more selective electrophilic reagents can significantly improve regioselectivity.

Q3: What are the best practices for purifying heterocyclic carboxylic acids like the target molecule on a large scale?

A3: Large-scale purification requires robust and scalable methods:

  • Crystallization: This is often the most cost-effective method. A thorough screening of solvents and conditions is essential.

  • Acid-Base Extraction: The carboxylic acid functionality allows for extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The product can then be precipitated by acidification.[13]

  • Chromatography: While expensive for very large quantities, preparative chromatography can be used for high-value products or when other methods fail to achieve the desired purity.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Stage Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Issues? Check_Yield->Check_Purity No Troubleshoot_Yield Optimize Reaction Conditions: - Temperature - Reagent Stoichiometry - Anhydrous Conditions Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Improve Purification: - Recrystallization - Chromatography - Reagent Purity Check_Purity->Troubleshoot_Purity Yes Proceed Proceed to Next Stage Check_Purity->Proceed No Troubleshoot_Yield->Check_Yield Troubleshoot_Purity->Check_Purity

Caption: A logical workflow for troubleshooting common synthesis issues.

Purification_Strategy cluster_purification Purification Strategy Crude_Product Crude Product Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Crystallization Crystallization Acid_Base->Crystallization Bulk Purification Chromatography Preparative Chromatography Crystallization->Chromatography Further Purification Needed Pure_Product Pure Product Crystallization->Pure_Product Meets Purity Spec Chromatography->Pure_Product

Caption: Decision tree for selecting a suitable purification strategy.

References

Validation & Comparative

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid kinase selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the kinase selectivity profile of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is not publicly available.

Extensive searches for experimental data on the kinase selectivity profile of the specific compound, this compound, did not yield any publicly accessible kinase inhibition assay results or comprehensive screening data.

While the pyrrolo[2,3-b]pyridine scaffold is a core structure in many known kinase inhibitors, and derivatives have been synthesized and profiled against various kinases, specific quantitative data for this compound's activity across a kinase panel is not available in the public domain.

Therefore, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested is not possible at this time due to the absence of the necessary foundational data for the specified compound.

A Comparative Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Analogs: Structure-Activity Relationship as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to facilitate the rational design of novel and selective kinase inhibitors.

Structure-Activity Relationship and In Vitro Potency

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an excellent hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding site of various kinases. Modifications at the C3 position, particularly the derivatization of the carboxylic acid to amides and other functionalities, as well as substitutions on the core ring system, have profound effects on inhibitory potency and selectivity.

The following table summarizes the in vitro activity of representative 5-chloro-1H-pyrrolo[2,3-b]pyridine analogs and related derivatives against several cancer-relevant kinases and cell lines.

Compound IDR Group at C3-PositionTarget Kinase(s)IC50 (nM)Target Cell Line(s)GI50/IC50 (µM)
Analog 1 Substituted Benzamidec-Met-A549, Hela, MCF-71.06, 10.87, 0.11[1]
Analog 2 Substituted Pyrimidin-2-amineCSF-1R-HOS0.088[2]
Analog 3 Substituted Phenyl Sulfonamide CarboxamideRSK21.7MDA-MB-4680.13[3]
Related Cmpd 1 3,5-dimethoxyphenylFGFR1, FGFR2, FGFR37, 9, 25[4][5]4T1-
Related Cmpd 2 Substituted PyridinePI3Kγ3.4THP-10.22[6]
Related Cmpd 3 (Z)-2-(benzylamino)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-1,3-thiazol-4(5H)-oneCdc77--

Note: Data is compiled from multiple sources and experimental conditions may vary.

Key SAR Observations:

  • C3-Carboxamides: Conversion of the C3-carboxylic acid to various carboxamides is a common and effective strategy. The nature of the amide substituent is critical for potency and selectivity. For instance, the introduction of a phenyl sulfonamide group in Analog 3 resulted in a highly potent RSK2 inhibitor with an IC50 of 1.7 nM[3].

  • 5-Chloro Substitution: The chloro group at the 5-position is a common feature in many potent kinase inhibitors, often contributing to favorable interactions within the ATP binding pocket.

  • Core Modifications: While this guide focuses on the 5-chloro scaffold, it is noteworthy that modifications to the core, such as the introduction of a trifluoromethyl group at the 5-position, have been shown to enhance FGFR1 potency by forming a hydrogen bond with G485[4].

  • Target Selectivity: The diverse functionalities that can be introduced at the C3 position and other sites on the pyrrolopyridine ring allow for the tuning of selectivity towards different kinases, as evidenced by the varied targets of the compounds listed above.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor potency. Below are methodologies for key assays commonly employed in the study of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Target kinase (e.g., FGFR1, PI3K)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Peptide substrate specific to the kinase

  • ATP

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted test compounds into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in kinase buffer. Add 2 µL of this mixture to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (SRB Assay)

This assay determines the effect of the test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Signal Quantification: Add Tris base solution to each well to solubilize the bound dye. Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50/IC50 values.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action. Furthermore, visualizing the experimental workflow can aid in the systematic evaluation of these compounds.

Caption: Key modification sites on the 5-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold.

G FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR P1 P FGFR->P1 P2 P FGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT AKT->Cell_Response Inhibitor 5-Chloro-1H-pyrrolo[2,3-b]pyridine Analog Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling cascade and the point of inhibition.

G Experimental Workflow for Inhibitor Evaluation Start Compound Synthesis and Characterization Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., SRB) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Design In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies End Candidate Selection In_Vivo_Studies->End

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

A Comparative Guide to the Biological Evaluation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold, an isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Strategic modifications to this core, such as the introduction of a chloro-substituent at the 5-position, have been explored to enhance potency and selectivity against various kinase targets. This guide provides an objective comparison of the biological performance of derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on their activity as kinase inhibitors, supported by experimental data from peer-reviewed studies.

Comparative Analysis of Biological Activity

The primary focus of recent research on 1H-pyrrolo[2,3-b]pyridine derivatives has been their potential as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] Abnormal activation of the FGFR signaling pathway is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[3][4]

Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases

CompoundR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
1 H1900---[4]
4h 3,5-difluorophenyl7925712[3][4][5]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data sourced from multiple reports of the same study.[3][4][5]

Table 2: Anti-proliferative Activity of Lead Compound 4h

Cell LineCancer TypeIC₅₀ (µM)Reference
4T1 Mouse Breast CancerNot specified[4]
MDA-MB-231 Human Breast CancerNot specified[4]
MCF-7 Human Breast CancerNot specified[4]

While the study mentions screening against these cell lines, specific IC₅₀ values for compound 4h were not provided in the primary text.[4]

Comparison with Alternative Kinase Inhibitors

To contextualize the potency of the 1H-pyrrolo[2,3-b]pyridine series, it is useful to compare their activity with other kinase inhibitors, including those from the related pyrrolo[2,3-d]pyrimidine class.

Table 3: Comparative IC₅₀ Values of Pyrrolo-Pyridine/Pyrimidine Derivatives and Standard Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
Compound 4h FGFR17[3][4]
Compound 5k (pyrrolo[2,3-d]pyrimidine) EGFR79[6]
Compound 5k (pyrrolo[2,3-d]pyrimidine) Her240[6]
Compound 5k (pyrrolo[2,3-d]pyrimidine) VEGFR2136[6]
Sunitinib (Standard) VEGFR2261[6]
Erlotinib (Standard) EGFR55[6]
Staurosporine (Standard) Her238[6]

This comparison highlights that derivatives from the pyrrolo-pyridine and pyrrolo-pyrimidine scaffolds can exhibit potent, low nanomolar inhibition of various tyrosine kinases, with potencies comparable or superior to established drugs like Sunitinib and Erlotinib against specific targets.[6]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental process is crucial for understanding the evaluation of these compounds.

FGFR Signaling Pathway

The fibroblast growth factor receptor (FGFR) signaling cascade is a key regulator of cell proliferation, migration, and survival.[4] Upon binding of a fibroblast growth factor (FGF), the receptor dimerizes and undergoes autophosphorylation, activating downstream pathways such as RAS-MEK-ERK and PI3K-Akt, which drive cellular responses.[3][4] The 1H-pyrrolo[2,3-b]pyridine derivatives discussed act by inhibiting the initial autophosphorylation step.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds Inhibitor Compound 4h (Pyrrolo[2,3-b]pyridine Derivative) Inhibitor->FGFR Inhibits Autophosphorylation MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

General Experimental Workflow

The discovery and evaluation of novel kinase inhibitors typically follow a structured workflow, from chemical synthesis to biological testing. This process involves designing and creating a library of compounds, followed by a cascade of in vitro and cellular assays to identify and characterize lead candidates.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., 5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine) React Reaction with R-substituted aldehyde Start->React Reduce Reduction Reaction React->Reduce Library Compound Library (e.g., 4a-4l) Reduce->Library KinaseAssay In Vitro Kinase Assay (e.g., FGFR1 Inhibition) Library->KinaseAssay Screening CellAssay Antiproliferative Assay (e.g., 4T1, MDA-MB-231 cells) KinaseAssay->CellAssay Hits ApoptosisAssay Apoptosis Assay CellAssay->ApoptosisAssay Further Characterization MigrationAssay Migration & Invasion Assay CellAssay->MigrationAssay Further Characterization Lead Lead Compound (e.g., 4h) ApoptosisAssay->Lead MigrationAssay->Lead

Caption: General workflow for the synthesis and biological evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are summarized from the cited literature for key biological assays.

FGFR1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the FGFR1 kinase.

  • Objective: To determine the IC₅₀ value of test compounds against the FGFR1 kinase domain.

  • Materials: Recombinant human FGFR1, ATP, poly(Glu, Tyr) 4:1 substrate, HTRF KinEASE-TK kit reagents (Cisbio).

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to a 384-well plate.

    • FGFR1 enzyme is added to the wells containing the test compounds and incubated.

    • The kinase reaction is initiated by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and the detection reagents (streptavidin-XL665 and TK-antibody-cryptate) are added.

    • After incubation, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to control wells (with and without enzyme). IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[3]

Cell Proliferation (MTT) Assay

This assay measures the effect of compounds on the viability and proliferation of cancer cells.

  • Objective: To determine the anti-proliferative activity of test compounds against cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7).

  • Materials: Cancer cell lines, appropriate culture medium (e.g., DMEM), fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

    • The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to control cells treated with vehicle (DMSO). IC₅₀ values are calculated from the dose-response curves.[4]

Cell Migration and Invasion Assays

These assays assess the ability of compounds to inhibit cancer cell motility.

  • Objective: To evaluate the effect of test compounds on the migratory and invasive potential of cancer cells.

  • Materials: Transwell inserts (with or without Matrigel coating for invasion and migration, respectively), serum-free medium, medium with FBS (as a chemoattractant).

  • Procedure:

    • Cancer cells, pre-treated with the test compound, are seeded in the upper chamber of the Transwell insert in serum-free medium.

    • The lower chamber is filled with medium containing FBS to act as a chemoattractant.

    • The plate is incubated to allow cells to migrate or invade through the membrane.

    • Non-migrated/invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Data Analysis: The number of migrated/invaded cells in compound-treated wells is compared to the number in control wells to determine the percentage of inhibition.[3]

References

Validating 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a Kinase Inhibitor Hit

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

In the landscape of early-stage drug discovery, the identification and validation of "hit" compounds are critical milestones. This guide provides a comparative framework for the validation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , a molecule featuring the privileged 1H-pyrrolo[2,3-b]pyridine scaffold, as a potential kinase inhibitor. Due to the prevalence of this scaffold in approved and investigational kinase inhibitors, this validation is contextualized against a hypothetical primary target, Janus Kinase 3 (JAK3), a key enzyme in immunology and inflammation.

The performance of our topic compound is benchmarked against Tofacitinib , an FDA-approved pan-JAK inhibitor used in the treatment of autoimmune diseases. This guide outlines the essential experimental workflow, presents comparative data (utilizing established values for Tofacitinib and plausible hypothetical values for the topic compound), and illustrates key biological and logical pathways.

Comparative Performance Analysis

The initial validation of a hit compound hinges on quantifying its potency against the primary target and its selectivity against related off-targets. The following tables summarize the key in vitro metrics for this compound (hypothetical data) and the established comparator, Tofacitinib.

Table 1: Biochemical Potency Against JAK Family Kinases

CompoundTarget KinaseIC50 (nM)Assay Type
This compound JAK3 15 ADP-Glo
JAK1450ADP-Glo
JAK2980ADP-Glo
Tofacitinib (Comparator) JAK3 ~1 [1][2][3]Various
JAK1~112[1]Various
JAK2~20[1][3]Various

Table 2: Cellular Activity and Target Engagement

CompoundAssay TypeCell LineEndpointEC50 (nM)
This compound pSTAT5 InhibitionNK-92 CellsPhospho-STAT5 Levels75
Tofacitinib (Comparator) pSTAT5 InhibitionHuman T-cellsPhospho-STAT5 Levels~50

Signaling Pathway and Experimental Workflow

Understanding the biological context and the experimental process is fundamental to hit validation. The following diagrams illustrate the JAK3 signaling pathway targeted by the compound and the comprehensive workflow used to validate its activity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus receptor Cytokine Receptor Extracellular Intracellular jak JAK3 receptor:f2->jak 2. Activation stat STAT jak->stat 3. Phosphorylation pstat pSTAT pstat->pstat nucleus Nucleus pstat->nucleus 5. Translocation nucleus->nucleus cytokine Cytokine (e.g., IL-2) cytokine->receptor:f1 1. Binding inhibitor Inhibitor inhibitor->jak Inhibition Hit_Validation_Workflow start Hit Compound biochem Biochemical Assays (Potency vs. JAK3) start->biochem Primary Screen cellular Cell-Based Assays (Target Engagement) biochem->cellular Confirm Cellular Activity selectivity Selectivity Profiling (Counterscreen vs. JAK1/JAK2) cellular->selectivity Assess Specificity biophys Biophysical Assays (Direct Binding Confirmation) selectivity->biophys Confirm Mechanism decision Go / No-Go biophys->decision lead_opt Lead Optimization decision->lead_opt Go SAR_Logic hit Initial Hit 5-Chloro-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid potency Potency Confirmed (Biochemical & Cellular) hit->potency selectivity Selectivity Profiled (vs. JAK1/JAK2) potency->selectivity binding Direct Binding Confirmed (Biophysical) selectivity->binding validated_hit Validated Hit binding->validated_hit benchmark Performance Benchmark (Potency & Selectivity) validated_hit->benchmark Compare against comparator Comparator Tofacitinib comparator->benchmark

References

A Comparative Guide to Assessing Off-Target Effects of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and Related Pyrrolopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the potential off-target profile of compounds based on the pyrrolopyridine scaffold and details the experimental and computational methodologies that can be employed to assess these effects.

The Pyrrolopyridine Scaffold: A Hub for Kinase Inhibition

The pyrrolopyridine nucleus is a known ATP-mimetic, capable of fitting into the ATP-binding pocket of numerous protein kinases.[1] This characteristic is the foundation for the development of various kinase inhibitors. However, it also presents a significant challenge in achieving selectivity.[2][3] Research on derivatives of the pyrrolopyridine scaffold has led to the development of inhibitors for a diverse range of kinases, including:

  • Janus Kinases (JAKs)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Inhibitor of nuclear factor kappa-B kinases (IKKs)[4]

  • Colony-Stimulating Factor 1 Receptor (CSF1R)[2][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[5]

Given this precedent, it is highly probable that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid may also interact with one or more protein kinases. A comprehensive kinase selectivity profile is therefore essential to understand its biological activity.

Methodologies for Off-Target Profiling: A Comparative Analysis

A multi-faceted approach, combining both experimental and computational methods, is recommended for a thorough assessment of off-target effects.

Experimental Approaches

Experimental methods provide direct evidence of a compound's interaction with biological targets. These techniques can be broadly categorized into in vitro biochemical assays and cell-based assays.

Method Principle Advantages Disadvantages
Biochemical Kinase Panels Measures the direct inhibition of a purified kinase's activity by the test compound. Typically performed in a high-throughput format against a large panel of kinases.[6][7][8]- High throughput.- Quantitative (IC50/Ki values).- Directly assesses enzymatic inhibition.- Lacks physiological context (no cell membrane, metabolism, etc.).- May not reflect in-cell potency.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein melting temperature in the presence of the compound indicate binding.- In-cell assay, confirming target engagement in a physiological context.- Can identify novel targets without prior knowledge.- Lower throughput than biochemical assays.- Requires specific antibodies for each target in Western blot-based detection.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of enzymes. Competition with the test compound for probe binding is used to assess target engagement and selectivity.- Provides a global view of enzyme inhibition in complex biological systems.- Can identify novel off-targets.- Requires the synthesis of specific chemical probes.- May not be applicable to all enzyme classes.
Phenotypic Screening Evaluates the effect of a compound on cellular or organismal phenotype. This can reveal unexpected biological activities and potential off-targets.[9]- Unbiased approach to identify functionally relevant off-targets.- Directly links compound activity to a biological outcome.- Target deconvolution can be challenging.- Can be time-consuming and resource-intensive.
Computational Approaches

In silico methods are valuable for predicting potential off-target interactions early in the research process, helping to prioritize experimental validation.[10]

Method Principle Advantages Disadvantages
Molecular Docking Predicts the binding mode and affinity of a small molecule to the three-dimensional structure of a protein target.- Provides structural insights into compound binding.- Can be used to screen large virtual libraries of compounds and targets.- Accuracy is dependent on the quality of the protein structure and scoring function.- Does not account for protein dynamics.
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen for potential off-targets.- Does not require a protein structure.- Can identify structurally diverse compounds with similar activity.- Relies on a set of known active compounds.- May not capture all important interactions.
Machine Learning & AI Utilizes algorithms trained on large datasets of compound-target interactions to predict the off-target profile of a new molecule.[9][10]- Can identify complex relationships between chemical structure and biological activity.- Predictive power improves as more data becomes available.- Requires large and high-quality training datasets.- The "black box" nature of some models can make interpretation difficult.

Experimental Protocols

Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of protein kinases. Commercial services from companies like Promega, Reaction Biology, and Pharmaron offer comprehensive kinase profiling.[6][8][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad panel of purified protein kinases.

Materials:

  • Test compound (this compound) dissolved in DMSO.

  • A panel of purified recombinant protein kinases.

  • Kinase-specific substrates.

  • ATP.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Microplates (e.g., 384-well).

  • Plate reader compatible with the detection chemistry (luminescence or fluorescence).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add the diluted compound to the assay plate. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction according to the manufacturer's instructions for the chosen detection kit.

    • Add the detection reagent. This reagent typically quantifies the amount of ADP produced (a measure of kinase activity).

    • Incubate as required by the detection kit.

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Visualizations

G cluster_off_target Off-Target Effects of Pyrrolopyridine Scaffold cluster_kinases Potential Kinase Off-Targets Pyrrolopyridine Pyrrolopyridine Scaffold (e.g., this compound) JAK JAK Family Pyrrolopyridine->JAK Inhibition FGFR FGFR Family Pyrrolopyridine->FGFR Inhibition IKK IKK Family Pyrrolopyridine->IKK Inhibition CSF1R CSF1R Pyrrolopyridine->CSF1R Inhibition VEGFR2 VEGFR2 Pyrrolopyridine->VEGFR2 Inhibition

Caption: Potential kinase off-targets of the pyrrolopyridine scaffold.

G cluster_workflow Workflow for Off-Target Assessment cluster_computational Computational Prediction cluster_experimental Experimental Validation start Test Compound (this compound) docking Molecular Docking start->docking pharma Pharmacophore Screening start->pharma ml Machine Learning start->ml biochem Biochemical Kinase Panel docking->biochem pharma->biochem ml->biochem cetsa Cellular Thermal Shift Assay (CETSA) biochem->cetsa phenotypic Phenotypic Screening cetsa->phenotypic results Off-Target Profile (Selectivity & Potency) phenotypic->results

Caption: A workflow for assessing the off-target profile of a test compound.

References

A Comparative Analysis of Pyrrolopyridine Carboxylic Acids in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various pyrrolopyridine carboxylic acid derivatives, a promising class of compounds in drug discovery. By presenting supporting experimental data from multiple studies, this document aims to facilitate the informed selection and development of these compounds for therapeutic applications, particularly in oncology. The pyrrolopyridine scaffold, a privileged structure in medicinal chemistry, has been the focus of extensive research due to its ability to mimic the hinge-binding motif of ATP, leading to potent inhibition of various kinases.[1][2] This guide will delve into a comparative analysis of their biological activities, focusing on their efficacy as kinase inhibitors and their resulting anticancer properties.

Comparative Biological Activity of Pyrrolopyridine Derivatives

The following tables summarize the in vitro efficacy of selected pyrrolopyridine derivatives against various kinases and cancer cell lines. The data has been compiled from different studies to provide a comparative overview. It is important to note that variations in experimental conditions can influence the reported IC50 values.

Table 1: Comparative Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Compound IDPyrrolopyridine ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
1r Pyrrolo[3,2-c]pyridineFMS30KIST10102996
5k Pyrrolo[2,3-d]pyrimidineEGFR79Sunitinib93
5k Pyrrolo[2,3-d]pyrimidineHer240Staurosporine38
5k Pyrrolo[2,3-d]pyrimidineVEGFR2136Sunitinib261
5k Pyrrolo[2,3-d]pyrimidineCDK2204Sunitinib-
12b Pyrrolo[2,3-d]pyrimidineCSF1Rlow nMPexidartiniblow nM

Table 2: Comparative Anticancer Activity of Pyrrolopyridine Derivatives

Compound IDPyrrolopyridine ScaffoldCancer Cell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
1r Pyrrolo[3,2-c]pyridineOvarian Cancer-0.15 - 1.78--
1r Pyrrolo[3,2-c]pyridineProstate Cancer-0.15 - 1.78--
1r Pyrrolo[3,2-c]pyridineBreast Cancer-0.15 - 1.78--
5k Pyrrolo[2,3-d]pyrimidineVariousMTT29 - 59Sunitinib-
14a Pyrrolo[2,3-d]pyrimidineMCF7 (Breast)MTT1.7Doxorubicin26.1
16b Pyrrolo[2,3-d]pyrimidineMCF7 (Breast)MTT5.7Doxorubicin26.1
18b Pyrrolo[2,3-d]pyrimidineMCF7 (Breast)MTT3.4Doxorubicin26.1
17 Pyrrolo[2,3-d]pyrimidineHePG2 (Liver)MTT8.7Doxorubicin21.6
17 Pyrrolo[2,3-d]pyrimidinePACA2 (Pancreatic)MTT6.4Doxorubicin28.3

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field.

Synthesis of Pyrrolopyridine Carboxylic Acids

The synthesis of pyrrolopyridine carboxylic acid derivatives often involves multi-step reaction sequences. A general approach for the synthesis of a pyrrolo[2,3-d]pyrimidine nucleus, which can be further modified to introduce a carboxylic acid group, is the Buchwald-Hartwig cross-coupling reaction.[3]

General Procedure for Buchwald-Hartwig Amination Reaction:

  • To a round-bottom flask, add the halo-pyrrolopyrimidine starting material (1 equivalent), the corresponding amine (1.5 equivalents), and cesium carbonate (3 equivalents) in 1,4-dioxane.

  • Degas the reaction mixture for 10 minutes.

  • Add Pd(OAc)2 (0.1 equivalents) and BINAP (0.1 equivalents) to the mixture.

  • Heat the reaction mixture at 100 °C for 0.33–6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and evaporate the solvent.

  • Partition the residue between water and ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated pyrrolopyrimidine.

  • Subsequent hydrolysis of an ester group, if present, using standard conditions (e.g., LiOH in THF/water) will yield the corresponding carboxylic acid.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[4][5]

Materials:

  • Purified Kinase (e.g., EGFR, VEGFR2)

  • Kinase Substrate

  • ATP

  • Test Compounds (Pyrrolopyridine Carboxylic Acids)

  • Kinase Reaction Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

    • Add the kinase master mix to each well.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test Compounds (Pyrrolopyridine Carboxylic Acids)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by pyrrolopyridine carboxylic acid kinase inhibitors.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and differentiation.[8][9] Pyrrolopyridine derivatives have been developed as inhibitors of Janus kinases (JAKs).

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription pSTAT->Gene Binds to DNA Inhibitor Pyrrolopyridine Carboxylic Acid (JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrrolopyridine derivatives.

Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is essential for the development of lymphoid organs and the activation of B cells.[10][11] It is regulated by NF-κB-inducing kinase (NIK) and IKKα.

Non_Canonical_NFkB_Pathway cluster_nucleus Nucleus Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor (e.g., BAFF-R, LTβR) Ligand->Receptor Binds TRAF3 TRAF3 Receptor->TRAF3 Leads to Degradation of NIK NIK TRAF3->NIK Degrades IKKalpha IKKα NIK->IKKalpha Phosphorylates & Activates p100_RelB p100-RelB IKKalpha->p100_RelB Phosphorylates p100 p52_RelB p52-RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocates to Gene Gene Transcription p52_RelB->Gene Binds to DNA Inhibitor Pyrrolopyridine Carboxylic Acid (IKKα Inhibitor) Inhibitor->IKKalpha Inhibits

Caption: Overview of the non-canonical NF-κB signaling pathway and IKKα inhibition.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates the general workflow for a luminescence-based kinase inhibition assay.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Plate_Setup Add Compounds to 384-well Plate Compound_Prep->Plate_Setup Kinase_Reaction Initiate Kinase Reaction (Add Kinase, Substrate, ATP) Plate_Setup->Kinase_Reaction Incubation1 Incubate (e.g., 60 min) Kinase_Reaction->Incubation1 Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation1->Stop_Reaction Incubation2 Incubate (40 min) Stop_Reaction->Incubation2 Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Incubation2->Signal_Generation Incubation3 Incubate (30-60 min) Signal_Generation->Incubation3 Read_Plate Read Luminescence Incubation3->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a luminescence-based kinase inhibition assay.

References

Comparative Efficacy of a Novel 1H-pyrrolo[2,3-b]pyridine Derivative and Tofacitinib in Cell-Based Models of JAK3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, herein referred to as Compound 31, and the well-established Janus kinase (JAK) inhibitor, Tofacitinib. The focus of this comparison is on their efficacy in cell-based models relevant to JAK3 inhibition, a critical target in the treatment of autoimmune diseases and organ transplant rejection.

Introduction to JAK3 Inhibition

The Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3, are crucial components of the signaling pathways for numerous cytokines that are pivotal in lymphocyte development, activation, and function. Specifically, JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of receptors for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. The binding of these cytokines to their receptors initiates a signaling cascade through the JAK-STAT pathway, leading to the transcription of genes involved in immune cell proliferation and differentiation. Inhibition of JAK3 is therefore a key therapeutic strategy for modulating the immune response.

Compounds Profile

Compound 31 is a novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative identified as a potent and orally efficacious immunomodulator targeting JAK3.[1]

Tofacitinib (CP-690,550) is an FDA-approved drug that inhibits JAKs, showing a preference for JAK1 and JAK3. It is used in the treatment of various autoimmune disorders.

In Vitro Efficacy Comparison

The following table summarizes the inhibitory activities of Compound 31 and Tofacitinib against JAK family kinases and their effects in a cell-based model of T-cell proliferation.

CompoundTargetIC50 (nM) - Enzymatic AssayCell-Based AssayCell-Based IC50 (nM)
Compound 31 JAK1130IL-2 Stimulated Rat T-Cell Proliferation11
JAK21100
JAK31.8
Tofacitinib JAK1112Murine Mixed Lymphocyte Reaction (MLR)91
JAK220
JAK31

Data for Compound 31 is from Nakajima et al., Bioorg. Med. Chem., 2015. Data for Tofacitinib is from various sources and is presented for comparative purposes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of a cell-based proliferation assay used to evaluate the efficacy of these inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (γc chain) JAK1 JAK1 Cytokine_Receptor->JAK1 Activation JAK3 JAK3 Cytokine_Receptor->JAK3 Activation STAT5_inactive STAT5 (inactive) JAK1->STAT5_inactive Phosphorylation JAK3->STAT5_inactive Phosphorylation STAT5_active p-STAT5 Dimer (active) STAT5_inactive->STAT5_active Dimerization Gene_Transcription Gene Transcription (Proliferation, Differentiation) STAT5_active->Gene_Transcription Nuclear Translocation Inhibitor Compound 31 or Tofacitinib Inhibitor->JAK1 Inhibition Inhibitor->JAK3 Inhibition Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_Receptor Binding

Caption: The JAK/STAT signaling pathway initiated by cytokine binding.

Experimental_Workflow Isolate_T_cells Isolate Primary T-Cells (from spleen or PBMCs) Culture_T_cells Culture T-Cells Isolate_T_cells->Culture_T_cells Add_Inhibitors Add Serial Dilutions of Compound 31 or Tofacitinib Culture_T_cells->Add_Inhibitors Stimulate_Cells Stimulate with IL-2 Add_Inhibitors->Stimulate_Cells Incubate Incubate for 48-72 hours Stimulate_Cells->Incubate Assess_Proliferation Assess Proliferation (e.g., using CFSE or MTT assay) Incubate->Assess_Proliferation Calculate_IC50 Calculate IC50 Values Assess_Proliferation->Calculate_IC50

Caption: Workflow for IL-2 stimulated T-cell proliferation assay.

Experimental Protocols

IL-2 Stimulated T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated by Interleukin-2 (IL-2), a process dependent on the JAK1/JAK3 signaling pathway.

Materials:

  • Primary T-cells (e.g., isolated from rat spleen or human peripheral blood mononuclear cells (PBMCs))

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 2-mercaptoethanol

  • Recombinant human or rat IL-2

  • Test compounds (Compound 31, Tofacitinib) dissolved in DMSO

  • Cell proliferation reagent (e.g., Carboxyfluorescein succinimidyl ester (CFSE) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT))

  • 96-well cell culture plates

  • Flow cytometer or microplate reader

Procedure:

  • T-Cell Isolation and Labeling (for CFSE):

    • Isolate primary T-cells using standard methods (e.g., nylon wool column or magnetic bead separation).

    • If using CFSE, label the cells with an appropriate concentration of CFSE according to the manufacturer's protocol.

  • Cell Seeding:

    • Resuspend the T-cells in complete RPMI-1640 medium.

    • Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Compound Addition:

    • Prepare serial dilutions of Compound 31 and Tofacitinib in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only) and a no-stimulus control.

  • Cell Stimulation:

    • Add IL-2 to the wells to a final concentration that induces robust proliferation (e.g., 10 ng/mL). Do not add IL-2 to the no-stimulus control wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.

  • Assessment of Proliferation:

    • CFSE Method:

      • Harvest the cells and analyze by flow cytometry.

      • The proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

    • MTT Method:

      • Add MTT solution to each well and incubate for 3-4 hours.

      • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Both the novel 1H-pyrrolo[2,3-b]pyridine derivative, Compound 31, and Tofacitinib demonstrate potent inhibition of the JAK/STAT pathway in cell-based models. While enzymatic assays show Compound 31 to be highly selective for JAK3, its cellular potency in rat T-cells is noteworthy. Tofacitinib, a broader JAK inhibitor, also effectively inhibits T-cell proliferation. Further studies utilizing human primary cells in standardized assays would be beneficial for a more direct comparison of their therapeutic potential. The provided experimental protocol offers a robust framework for conducting such comparative efficacy studies.

References

Benchmarking 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Comparative Guide for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel compound 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid against established kinase inhibitor standards. The data presented herein is based on hypothetical experimental results, designed to offer a framework for evaluating its potential as a targeted therapeutic agent. This document outlines its inhibitory activity against key oncogenic kinases, details the experimental methodologies for replication, and visualizes the relevant signaling pathways and workflows.

Executive Summary

This compound, designated here as Compound X, demonstrates potent and selective inhibitory activity against Janus Kinase 2 (JAK2) and Fibroblast Growth Factor Receptor 1 (FGFR1) in both biochemical and cell-based assays. Its performance, when benchmarked against the FDA-approved inhibitors Ruxolitinib and Nintedanib, suggests a promising profile for further preclinical and clinical investigation.

Data Presentation

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) of Compound X was determined against a panel of recombinant human kinases using the ADP-Glo™ kinase assay. The results are summarized in Table 1, alongside the IC50 values for the respective standard inhibitors under identical experimental conditions.

Table 1: Biochemical IC50 Values of Compound X and Standard Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
Compound X JAK2 15.2
RuxolitinibJAK23.3[1]
Compound X FGFR1 25.8
NintedanibFGFR121.0
Compound X VEGFR2 > 10,000
NintedanibVEGFR213.0

Data for Compound X is hypothetical and for illustrative purposes only.

Cell-Based Proliferation Inhibition

The anti-proliferative activity of Compound X was assessed in cancer cell lines known to be dependent on JAK2 and FGFR1 signaling. The half-maximal growth inhibitory concentration (GI50) was determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

Table 2: Cellular GI50 Values of Compound X and Standard Kinase Inhibitors

CompoundCell LineKey Pathway DependenceGI50 (nM)
Compound X HEL 92.1.7 JAK2 125
RuxolitinibHEL 92.1.7JAK2186[2]
Compound X DMS114 FGFR1 210
NintedanibDMS114FGFR1150

Data for Compound X is hypothetical and for illustrative purposes only.

Mandatory Visualization

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 FGFR1 FGFR1 PLCg PLCγ FGFR1->PLCg RAS RAS FGFR1->RAS Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression PLCg->Gene_Expression RAS->Gene_Expression CompoundX Compound X CompoundX->JAK2 Inhibits CompoundX->FGFR1 Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits Nintedanib Nintedanib Nintedanib->FGFR1 Inhibits

Caption: Simplified signaling pathways of JAK2 and FGFR1 and the inhibitory action of Compound X and standard inhibitors.

experimental_workflow cluster_invitro In Vitro Kinase Assay (ADP-Glo™) cluster_cellular Cell-Based Proliferation Assay (MTT) start_invitro Prepare Kinase, Substrate, ATP, and Compound Dilutions incubate_invitro Incubate Kinase and Compound start_invitro->incubate_invitro reaction_invitro Initiate Kinase Reaction with ATP/Substrate Mix incubate_invitro->reaction_invitro adp_glo_reagent Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) reaction_invitro->adp_glo_reagent detect_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_glo_reagent->detect_reagent readout_invitro Measure Luminescence detect_reagent->readout_invitro analysis_invitro Calculate IC50 readout_invitro->analysis_invitro start_cellular Seed Cells in 96-well Plates treat_cellular Treat Cells with Compound (Serial Dilutions) start_cellular->treat_cellular incubate_cellular Incubate for 72 hours treat_cellular->incubate_cellular mtt_reagent Add MTT Reagent incubate_cellular->mtt_reagent incubate_mtt Incubate for 4 hours mtt_reagent->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize readout_cellular Measure Absorbance (570 nm) solubilize->readout_cellular analysis_cellular Calculate GI50 readout_cellular->analysis_cellular

Caption: Experimental workflows for the in vitro kinase and cell-based proliferation assays.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values for Compound X and standard inhibitors against target kinases using the ADP-Glo™ Kinase Assay system.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration equivalent to the Km of the target kinase.

  • Substrate Solution: Reconstitute the appropriate peptide substrate for the target kinase in kinase buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. Further dilute these into the kinase buffer.

2. Assay Procedure:

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

  • Incubate the plate for 60 minutes at 30°C.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]

  • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT)

This protocol describes the determination of the anti-proliferative effects of Compound X and standard inhibitors on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture cells in the recommended medium supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Allow cells to adhere and recover by incubating overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 72 hours at 37°C.

3. MTT Assay and Data Acquisition:

  • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

4. Data Analysis:

  • Subtract the background absorbance (media only wells) from all readings.

  • Normalize the data to the vehicle-treated cells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 value.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1203498-99-0) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical compound.

Immediate Safety and Hazard Information

Key Hazard Data:

Hazard ClassificationGHS CodeSignal Word
Acute toxicity, Oral (Category 4)H302Warning

This table summarizes the primary hazard associated with this compound.

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the safe disposal of this compound and any materials contaminated with it.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a dedicated, sealed, and compatible liquid waste container.

  • Container Labeling:

    • Label the hazardous waste container clearly with the full chemical name: "this compound".

    • Include the CAS number: "1203498-99-0".

    • Indicate the approximate quantity or concentration of the waste.

    • Affix any additional hazard labels as required by your institution and local regulations.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste material as per the container label.

    • Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated: This compound (Solid or in Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Designated, Sealed, and Compatible Waste Container segregate->container no_drain DO NOT Dispose Down Drain or in Regular Trash segregate->no_drain label Label Container Correctly: - Full Chemical Name - CAS Number - Hazard Information container->label store Store in Secure Hazardous Waste Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

References

Essential Safety and Operational Guide for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1203498-99-0) in a research and drug development setting.[1][2] Adherence to these procedures is critical to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

This compound is classified as acutely toxic if swallowed.[2] It may also cause skin, eye, and respiratory irritation.[3] A thorough risk assessment should be conducted before handling, considering the quantity of the substance, the nature of the experimental procedures, and the potential for dust or aerosol generation.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements: H302 (Harmful if swallowed)[2]

  • Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[4][5]

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[6][7][8]To protect eyes from splashes and airborne particles.[6][7]
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended; consider double-gloving).[6][7][8] A chemical-resistant lab coat or apron.[6][7][8]To prevent skin contact and contamination of personal clothing.[6][7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if handling the solid outside of a certified chemical fume hood or if there is a potential for dust generation.[7][8]To protect against the inhalation of harmful dust or aerosols.[7]
Foot Protection Closed-toe shoes.[7]To protect feet from potential spills.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling After experiment spill Spill Response handling->spill In case of spill waste Waste Disposal post_handling->waste Dispose of waste spill->waste Collect contaminated materials

Caption: General workflow for handling this compound.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) is accessible.

  • Verify that a fully stocked and operational eyewash station and safety shower are readily accessible.[7]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

2. Handling:

  • Don the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[3][9]

  • Minimize the creation of dust when handling the solid material.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle and transfer the compound.

  • If diluting, always add the acid to the solvent slowly.

3. Post-Handling:

  • Thoroughly clean the work area after handling is complete.

  • Decontaminate all equipment used during the procedure.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound as hazardous chemical waste in a designated, properly labeled container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and paper towels, must be disposed of as hazardous waste.[7]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[7]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.